2-Chloro-6-nitrophenol
Description
Properties
IUPAC Name |
2-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCYFVWQNFMENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060535 | |
| Record name | Phenol, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-86-1 | |
| Record name | 2-Chloro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 2-chloro-6-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603861 | |
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| Record name | 2-Chloro-6-nitrophenol | |
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| Record name | Phenol, 2-chloro-6-nitro- | |
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| Record name | Phenol, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 2-chloro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.147 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-nitrophenol
CAS Number: 603-86-1
This technical guide provides a comprehensive overview of 2-Chloro-6-nitrophenol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its properties, synthesis, and spectral characteristics.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1] The presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 603-86-1 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 67-71 °C | ChemicalBook |
| Boiling Point (Predicted) | 217.3 ± 20.0 °C | ChemicalBook |
| Density (Rough Estimate) | 1.4914 g/cm³ | ChemicalBook |
| pKa (Predicted) | 5.43 ± 0.24 | Guidechem |
| UV max (λmax) | 405 nm | [1] |
| Solubility in Water | Sparingly soluble | [1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the nitration of 2-chlorophenol (B165306). The following protocol is a representative experimental procedure.
Experimental Protocol: Nitration of 2-Chlorophenol
Materials:
-
2-chlorophenol
-
Glacial acetic acid
-
Nitric acid (concentrated)
-
Ice
Procedure:
-
A solution of 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL) is prepared in a flask suitable for cooling and stirring.[1]
-
The solution is chilled to 5 °C using an ice bath.[1]
-
Nitric acid (0.163 mol, 6.8 mL) is added dropwise to the stirred solution over a period of 45 minutes, ensuring the temperature is maintained at 5 °C.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5 °C.[1]
-
The reaction mixture is then poured over approximately 250 mL of ice.[1]
-
Any solid byproducts that form are removed by filtration.[1]
-
The resulting dark brown liquid is subjected to steam distillation to isolate the crude this compound as a yellow solid.[1]
-
The crude product can be further purified by recrystallization from water.[1]
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, nitro, and hydroxyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
FT-IR Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.
-
C=C stretching vibrations characteristic of the aromatic ring.
-
A C-Cl stretching vibration.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom (with its characteristic isotopic distribution) and the loss of functional groups such as the nitro and hydroxyl groups.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution reactions. The hydroxyl group can undergo various reactions such as etherification and esterification.
Its primary documented application is as a precursor in the synthesis of various pesticides and other specialty chemicals.[1]
Applications in Drug Development and Signaling Pathways
Despite its utility as a chemical intermediate, there is limited publicly available information directly linking this compound to specific drug development programs or its interaction with biological signaling pathways. Its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in medicinal chemistry. However, detailed studies on its specific pharmacological effects or mechanisms of action are not extensively reported in the literature. Researchers may find its reactive nature and substitution pattern useful for the synthesis of novel compounds for biological screening.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
A Comprehensive Technical Guide to 2-Chloro-6-nitrophenol: Safety, Handling, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and safety data for 2-Chloro-6-nitrophenol, a compound of interest in various research and development applications. It details essential safety protocols, handling procedures, and insights into its biological interactions, specifically its microbial degradation pathway. This document is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively.
Chemical and Physical Properties
This compound is a yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 603-86-1 |
| Molecular Formula | C₆H₄ClNO₃ |
| Appearance | Yellow Crystalline Powder |
| Storage Temperature | Room Temperature, under inert atmosphere |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. In case of exposure, it is crucial to follow the appropriate first aid measures.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P312 | Call a POISON CENTER/doctor if you feel unwell. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Protocols
Proper handling and storage of this compound are critical to ensure laboratory safety.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.
Handling Procedures
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Ventilation: Use in a well-ventilated area to minimize exposure.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
Emergency and First Aid Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Cleanup: Use a dry cleanup procedure and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it into a suitable disposal container.
-
Decontamination: Wash the spill area with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
Biological Interactions: Microbial Degradation
Recent research has shed light on the microbial degradation of chlorinated nitrophenols. Specifically, the bacterium Cupriavidus sp. CNP-8 has been shown to degrade 2-Chloro-4-nitrophenol (B164951) through the 1,2,4-benzenetriol (B23740) (BT) pathway.[1] This is a significant finding as it differs from the more commonly observed (chloro)hydroquinone pathways in other Gram-negative bacteria that utilize this compound.[1]
The degradation process is initiated by a two-component FAD-dependent monooxygenase, HnpAB, which converts 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a chloro-1,4-benzoquinone intermediate.[1] Subsequently, the enzyme HnpC, a BT 1,2-dioxygenase, catalyzes the ring-cleavage of 1,2,4-benzenetriol to form maleylacetate.[1]
The diagram below illustrates this biochemical pathway.
Caption: Microbial degradation pathway of 2-Chloro-4-nitrophenol.
Environmental Fate
The environmental fate of nitrophenols, in general, is influenced by processes such as photolysis and biodegradation.[2] In aquatic environments, the half-life of nitrophenols can range from one to eight days in freshwater.[2] In soil, biodegradation is a key process, with the half-life of 4-nitrophenol (B140041) being approximately one to three days under aerobic conditions.[2] It is important to prevent the release of this compound into the environment as it can contaminate soil and water sources.[3]
Conclusion
This technical guide provides essential information for the safe handling and use of this compound in a research setting. Adherence to the outlined safety protocols, proper handling procedures, and emergency preparedness are paramount to minimizing risks. The elucidation of its microbial degradation pathway not only contributes to our understanding of its environmental fate but also opens avenues for bioremediation research. Researchers, scientists, and drug development professionals are encouraged to utilize this guide as a foundational resource for working with this compound.
References
Solubility of 2-Chloro-6-nitrophenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-Chloro-6-nitrophenol in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.
Introduction to this compound
This compound is a yellow crystalline solid with the chemical formula C₆H₄ClNO₃.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.
Solubility Data
Extensive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The compound is noted to be sparingly soluble in water.[1] General information for nitrophenols suggests that they are typically more soluble in organic solvents than in water. For instance, related compounds like 4-chloro-2-nitrophenol (B165678) are more soluble in organic solvents such as ethanol (B145695) and acetone. While this suggests a similar trend for this compound, empirical determination is necessary for precise quantitative values.
The following table summarizes the qualitative solubility information gathered from various sources. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine quantitative solubility values for their specific applications.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Protic | Methanol | Reported as a suitable solvent for related compounds | Data not available |
| Ethanol | Reported as a suitable solvent for related compounds | Data not available | |
| Polar Aprotic | Acetone | Reported as a suitable solvent for related compounds | Data not available |
| Acetonitrile | Reported as a suitable solvent for related compounds | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Reported as a suitable solvent for related compounds | Data not available | |
| Nonpolar | Toluene | Data not available | Data not available |
| Hexane | Likely to have low solubility | Data not available | |
| Halogenated | Dichloromethane | Reported as a suitable solvent for related compounds | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Transfer a precise volume of the filtrate to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.
-
Once the solvent is removed, place the dish or vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.
-
Record the final weight of the dish/vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
A Technical Guide to the Synthesis of 2-Chloro-6-nitrophenol from 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloro-6-nitrophenol from 2-chlorophenol (B165306), a key intermediate in the production of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic process, including reaction mechanisms, detailed experimental protocols, and methods for purification.
Introduction
The nitration of 2-chlorophenol is an electrophilic aromatic substitution reaction that yields a mixture of isomeric products, primarily this compound and 2-chloro-4-nitrophenol. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The interplay of these effects makes the selective synthesis of this compound a challenge. This guide presents a common method for this synthesis and discusses the key aspects of the procedure.
Reaction Mechanism and Signaling Pathway
The nitration of 2-chlorophenol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid, or in this case, the acidic environment of glacial acetic acid.
The electron-rich phenol (B47542) ring of 2-chlorophenol then attacks the nitronium ion. The hydroxyl group strongly activates the positions ortho and para to it (C4 and C6), while the chlorine atom at C2 also directs ortho and para, but is deactivating. The strong activation by the hydroxyl group is the dominant factor, leading to the substitution of a nitro group at either the C4 or C6 position. The formation of this compound is favored due to a combination of electronic and steric factors.
Figure 1: Reaction pathway for the nitration of 2-chlorophenol.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical synthesis of this compound from 2-chlorophenol.
| Parameter | Value |
| Reactants | |
| 2-Chlorophenol | 0.155 mol (15.8 mL) |
| Nitric Acid (concentrated) | 0.163 mol (6.8 mL) |
| Glacial Acetic Acid | 42 mL |
| Reaction Conditions | |
| Temperature | 5 °C |
| Reaction Time | 1.25 hours |
| Product Yield | |
| This compound (recrystallized) | 18% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
2-Chlorophenol
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Steam distillation apparatus
-
Recrystallization apparatus
Synthesis Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 0.155 mol (15.8 mL) of 2-chlorophenol in 42 mL of glacial acetic acid.[1]
-
Cooling : Chill the solution to 5 °C using an ice bath.[1]
-
Addition of Nitric Acid : While maintaining the temperature at 5 °C and with constant stirring, add 0.163 mol (6.8 mL) of concentrated nitric acid dropwise over a period of 45 minutes.[1]
-
Reaction : After the addition is complete, continue to stir the reaction mixture at 5 °C for an additional 30 minutes.[1]
-
Quenching : Pour the reaction mixture over approximately 250 mL of ice.[1]
-
Initial Filtration : A black solid may form during the reaction. Remove this by filtration.[1]
Purification
-
Steam Distillation : The resulting dark brown liquid is subjected to steam distillation. The ortho-isomer, this compound, is steam volatile due to intramolecular hydrogen bonding, while the para-isomer, 2-chloro-4-nitrophenol, is not, owing to intermolecular hydrogen bonding.[1]
-
Recrystallization : The yellow solid obtained from the steam distillation is collected and recrystallized from water to yield the pure this compound.[1]
References
electrophilic substitution mechanism in 2-Chloro-6-nitrophenol
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in 2-Chloro-6-nitrophenol
This document provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) mechanism as it applies to this compound. It is intended for researchers, scientists, and drug development professionals who utilize substituted phenols in organic synthesis. The guide details the interplay of substituent effects, predicts regioselectivity for various EAS reactions, presents relevant quantitative data, and provides illustrative experimental protocols based on established chemical literature.
Core Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. The mechanism universally proceeds through a two-step pathway:
-
Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1]
-
Deprotonation and Restoration of Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system, yielding the final substituted product.[1]
The reactivity of the aromatic ring and the position of the incoming electrophile are critically influenced by the electronic properties of the substituents already present on the ring.[1][2]
Caption: General two-step mechanism of electrophilic aromatic substitution.
Analysis of Substituent Effects in this compound
The regiochemical outcome of electrophilic substitution on this compound is dictated by the combined directing effects of its three substituents: the hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) groups. These groups modulate the electron density of the aromatic ring and stabilize or destabilize the sigma complex intermediate.
-
Hydroxyl Group (-OH): Located at C1, the hydroxyl group is a powerful activating group.[3] It donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This significantly increases the nucleophilicity of the ring, making it much more reactive than benzene.[4] As a strongly activating group, it directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).[3]
-
Chloro Group (-Cl): Positioned at C2, the chlorine atom is a weakly deactivating group.[5] Its strong -I effect withdraws electron density, making the ring less reactive. However, it possesses lone pairs that can be donated via a +R effect, which directs incoming electrophiles to the ortho and para positions (C3 and C5 relative to the chlorine).[4]
-
Nitro Group (-NO2): At C6, the nitro group is a potent deactivating group. It strongly withdraws electron density from the ring through both a powerful -I effect and a -R effect.[5] This makes the aromatic ring significantly less nucleophilic and less reactive towards electrophiles. It directs incoming electrophiles to the meta position (C2 and C4 relative to the nitro group).[1][5]
Data Presentation: Substituent Effects
The following table summarizes the electronic effects of the substituents present in this compound.
| Substituent | Position | Classification | Electronic Effect | Directing Influence |
| -OH | C1 | Strongly Activating | +R >> -I | ortho, para |
| -Cl | C2 | Weakly Deactivating | -I > +R | ortho, para |
| -NO2 | C6 | Strongly Deactivating | -R, -I | meta |
Predicting Regioselectivity
The final position of substitution is determined by the consensus of the directing effects, with the most powerful activating group typically dominating the outcome.[1] The available positions for substitution on the this compound ring are C3, C4, and C5.
-
Influence on C4: The hydroxyl group at C1 strongly directs para to C4. The nitro group at C6 directs meta to C4. These two effects are reinforcing , making C4 the most electronically enriched and favored site for electrophilic attack.
-
Influence on C3 and C5: The chloro group at C2 directs ortho to C3 and para to C5. However, this directing effect is significantly weaker than the powerful activation towards C4 provided by the hydroxyl group. Furthermore, the overall deactivation of the ring by the nitro and chloro groups makes positions not activated by the hydroxyl group less favorable.
Caption: Logical workflow for predicting regioselectivity in this compound.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Further nitration of this compound is expected to yield 2-Chloro-4,6-dinitrophenol. Due to the presence of deactivating groups, forcing conditions (e.g., a mixture of concentrated nitric and sulfuric acids) are typically required.
Halogenation
Halogenation, such as bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃), would introduce a halogen at the C4 position, yielding 4-Bromo-2-chloro-6-nitrophenol.
Sulfonation
Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) will introduce a sulfonic acid group (-SO₃H) at the C4 position, resulting in 3-Chloro-2-hydroxy-5-nitrobenzenesulfonic acid.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible on the this compound substrate.[6][7] There are two primary reasons for this limitation:
-
Ring Deactivation: The aromatic ring is strongly deactivated by the nitro group and, to a lesser extent, the chloro group, making it insufficiently nucleophilic to attack the carbocation or acylium ion intermediates.[7]
-
Catalyst Complexation: The lone pairs on the hydroxyl group's oxygen will complex with the Lewis acid catalyst (e.g., AlCl₃), placing a positive charge on the oxygen. This transforms the -OH group into a powerful deactivating group, shutting down any potential reaction.[7]
Data Presentation: Predicted Reaction Outcomes
| Reaction | Reagents | Predicted Major Product | Feasibility |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Chloro-4,6-dinitrophenol | Feasible |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-chloro-6-nitrophenol | Feasible |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3-Chloro-2-hydroxy-5-nitrobenzenesulfonic acid | Feasible |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No Reaction | Unlikely |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No Reaction | Unlikely |
Experimental Protocols
The following protocols are illustrative methodologies for performing electrophilic aromatic substitution reactions on substrates similar to this compound. These should be adapted and optimized for the specific substrate and desired scale.
Protocol: Nitration of a Substituted Phenol
This protocol is adapted from the synthesis of nitrophenols and can be considered a starting point for the nitration of this compound.[8][9]
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
-
Reagent Preparation: Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) with cooling.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it to the reaction flask.
-
Reaction: Cool the substrate solution to 0-5 °C. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product (2-Chloro-4,6-dinitrophenol) is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol: Bromination of a Substituted Phenol
This protocol provides a general method for the Lewis acid-catalyzed bromination of an activated aromatic ring.
-
Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas).
-
Reagent Addition: Add this compound (1.0 eq) and a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) to the flask.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the mixture.
-
Bromine Addition: Dissolve liquid bromine (1.0 eq) in the same inert solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature.
-
Stirring: Stir the reaction at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product (4-Bromo-2-chloro-6-nitrophenol) can be purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. paspk.org [paspk.org]
Spectroscopic Data of 2-Chloro-6-nitrophenol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-nitrophenol (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Analysis Workflow
The characterization of this compound involves a multi-faceted spectroscopic approach. The general workflow, from sample preparation to data analysis and final structure confirmation, is depicted in the diagram below. This integrated method ensures a thorough and accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, and a broad signal for the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.00 | broad singlet | 1H | OH |
| 8.16 | doublet | 1H | H-3 |
| 7.70 | doublet | 1H | H-5 |
| 7.15 | triplet | 1H | H-4 |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | C-OH |
| 138.8 | C-NO₂ |
| 133.5 | C-4 |
| 125.0 | C-5 |
| 122.2 | C-3 |
| 121.2 | C-Cl |
Experimental Protocol: NMR
-
Instrumentation : JEOL EX-270 Spectrometer
-
Frequency : 270 MHz for ¹H NMR, 67.8 MHz for ¹³C NMR
-
Solvent : Deuterated chloroform (B151607) (CDCl₃)
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Preparation : A small amount of this compound was dissolved in CDCl₃ in a standard 5 mm NMR tube.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3218 | Strong, Broad | O-H stretch (phenolic) |
| 1618 | Strong | C=C stretch (aromatic) |
| 1580 | Strong | C=C stretch (aromatic) |
| 1538 | Strong | N-O asymmetric stretch (nitro group) |
| 1472 | Medium | C=C stretch (aromatic) |
| 1350 | Strong | N-O symmetric stretch (nitro group) |
| 1297 | Strong | C-O stretch (phenol) |
| 1249 | Medium | C-H in-plane bend |
| 1152 | Medium | C-H in-plane bend |
| 853 | Strong | C-H out-of-plane bend |
| 793 | Strong | C-Cl stretch |
| 740 | Medium | C-H out-of-plane bend |
Experimental Protocol: IR
-
Instrumentation : Not specified in the source data. A modern FT-IR spectrometer is assumed.
-
Technique : KBr pellet method.
-
Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin, transparent pellet through which the IR beam was passed.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 175 | 21.1 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 173 | 63.2 | [M]⁺ (Molecular ion) |
| 143 | 100.0 | [M - NO]⁺ |
| 127 | 26.3 | [M - NO₂]⁺ or [M - H₂O - Cl]⁺ |
| 99 | 94.7 | [C₅H₄ClO]⁺ |
| 73 | 57.9 | [C₆H₅]⁺ |
| 63 | 100.0 | [C₅H₃]⁺ |
Experimental Protocol: MS
-
Instrumentation : Not specified in the source data. A standard mass spectrometer with an electron ionization source is assumed.
-
Ionization Mode : Electron Ionization (EI)
-
Ionization Energy : 70 eV (a standard value for EI-MS)
-
Sample Introduction : The sample was likely introduced via a direct insertion probe or after separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion source. The resulting gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
2-Chloro-6-nitrophenol: A Core Intermediate in Modern Pesticide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrophenol is a versatile aromatic chemical intermediate with the molecular formula C₆H₄ClNO₃. Characterized by a phenol (B47542) ring substituted with a chlorine atom and a nitro group at positions 2 and 6 respectively, this compound serves as a critical building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern provides reactive sites that are instrumental in constructing more complex molecules with desired pesticidal activities. This technical guide delves into the synthesis of pesticides using this compound as a key precursor, providing detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways. While direct synthesis pathways for commercial pesticides starting from this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates, such as 2,6-dichloro-4-nitrophenol (B181596) (a precursor to the insecticide hexaflumuron) and 2-chloro-4-nitroaniline (B86195) (a precursor to the molluscicide and anthelmintic niclosamide), makes it a highly relevant subject of study for the development of new agrochemicals.[2]
Synthetic Pathways and Methodologies
The primary utility of this compound in pesticide synthesis lies in the reactivity of its functional groups. The nitro group can be reduced to an amine, which can then undergo a variety of condensation reactions. The phenolic hydroxyl group can be derivatized, and the chlorine atom can be substituted, offering multiple avenues for molecular elaboration.
A representative synthetic application of a closely related nitrophenol intermediate is the synthesis of niclosamide (B1684120). While the commercial synthesis of niclosamide utilizes 2-chloro-4-nitroaniline, a hypothetical yet chemically plausible pathway can be outlined starting from this compound. This would involve the reduction of the nitro group to an amine, followed by amidation with 5-chlorosalicylic acid.
Hypothetical Synthesis of a Niclosamide Analog from this compound
This section outlines a two-step process for the synthesis of a niclosamide analog. The first step involves the reduction of this compound to 2-amino-6-chlorophenol (B183061). The second step is the amidation of the resulting aminophenol with 5-chlorosalicylic acid.
Step 1: Reduction of this compound to 2-Amino-6-chlorophenol
The reduction of the nitro group is a fundamental transformation. A common and effective method for this is catalytic hydrogenation or reduction using metals in acidic media.
Experimental Protocol: Reduction via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 10.0 g (0.0576 mol) of this compound in 100 mL of ethanol.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-chlorophenol. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Amidation of 2-Amino-6-chlorophenol with 5-Chlorosalicylic Acid
The formation of the amide bond between the aminophenol and salicylic (B10762653) acid derivative is the key step in forming the final pesticide structure.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a round-bottom flask, suspend 9.9 g (0.0576 mol) of 5-chlorosalicylic acid in 100 mL of toluene (B28343). Add 8.2 g (0.068 mol) of thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2 hours to form the acyl chloride. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation Reaction: Dissolve the crude 2-amino-6-chlorophenol (approximately 0.0576 mol) in 100 mL of dichloromethane (B109758) (DCM) and cool to 0°C. Add the freshly prepared 5-chlorosaloyl chloride in DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure niclosamide analog.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of niclosamide and related compounds, providing a benchmark for the expected outcomes of the hypothetical synthesis described above.
| Parameter | Step 1: Reduction of Nitrophenol | Step 2: Amidation | Reference |
| Starting Material | 2-chloro-4-nitrophenol | 2-chloro-4-nitroaniline | [3] |
| Reagents | Iron powder, HCl | 5-chlorosalicylic acid, PCl₃ | [4] |
| Solvent | Ethanol/Water | Toluene | [4] |
| Reaction Temperature | Reflux | 110-120°C | [4] |
| Reaction Time | 3 hours | 3 hours | [4] |
| Yield | >90% | 75-85% | [3][4] |
| Purity | >98% (after recrystallization) | >95% (after recrystallization) | [3] |
Mechanism of Action of Related Pesticides
Understanding the biological pathways affected by pesticides derived from nitrophenol intermediates is crucial for developing new and effective compounds. Below are the mechanisms of action for two prominent pesticides, Hexaflumuron (B1673140) and Niclosamide.
Hexaflumuron: Chitin (B13524) Synthesis Inhibition
Hexaflumuron is an insect growth regulator that interferes with the synthesis of chitin, a major component of an insect's exoskeleton.[5] This disruption of the molting process is ultimately lethal to the insect.
The chitin biosynthesis pathway in insects begins with trehalose (B1683222) and culminates in the polymerization of N-acetylglucosamine (GlcNAc) units by the enzyme chitin synthase.[5][6]
Niclosamide: Multi-pathway Inhibitor
Niclosamide has been shown to affect multiple signaling pathways in target organisms. Its primary mode of action in cestodes is the uncoupling of oxidative phosphorylation. However, in other contexts, it has been identified as an inhibitor of several key cellular signaling pathways, including the Wnt/β-catenin and STAT3 pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression.[7][8][9]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, proliferation, and survival. Cytokines or growth factors binding to their receptors lead to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes. Niclosamide has been shown to inhibit the phosphorylation and transcriptional activity of STAT3.[10][11][12][13]
Conclusion
This compound represents a valuable and reactive intermediate for the synthesis of novel pesticides. While direct, large-scale applications may not be as prevalent as for some of its isomers, its chemical properties make it an attractive starting point for the exploration of new active ingredients. The synthetic methodologies and biological pathway information presented in this guide provide a solid foundation for researchers and professionals in the agrochemical and pharmaceutical industries to design and develop next-generation pest control agents. The insights into the mechanisms of action of related compounds like hexaflumuron and niclosamide offer clear targets for rational drug design, enabling the creation of more effective and selective pesticides.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of Chitin | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 11. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. aacrjournals.org [aacrjournals.org]
discovery and history of 2-Chloro-6-nitrophenol
An In-Depth Technical Guide to 2-Chloro-6-nitrophenol: Discovery, Synthesis, and Characterization
Overview
This compound, with the chemical formula C₆H₄ClNO₃, is a yellow crystalline solid organic compound.[1][2] Its molecular structure consists of a phenol (B47542) ring substituted with a chlorine atom and a nitro group at positions 2 and 6, respectively.[1] This compound is primarily utilized as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals.[1] It is sparingly soluble in water and may cause skin and eye irritation.[1]
Historical Context and Discovery
While the specific date and discoverer of this compound are not extensively documented, its synthesis falls within the broader historical development of aromatic chemistry in the 19th and early 20th centuries. The nitration of phenols, a key reaction in its synthesis, has been a fundamental process in organic chemistry for producing intermediates for dyes, explosives, and pharmaceuticals. Similarly, the chlorination of aromatic compounds was well-established during this period. The synthesis of this compound is a logical extension of these foundational reactions, likely first prepared through the nitration of 2-chlorophenol (B165306). Its history is intrinsically linked to the industrial demand for specialized chemical intermediates.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [1][3] |
| Molecular Weight | 173.55 g/mol | [3] |
| CAS Number | 603-86-1 | [1][3] |
| Appearance | Yellow crystalline solid/powder | [1][2] |
| Melting Point | 67-71 °C | [2] |
| Boiling Point | 217.3±20.0 °C (Predicted) | [2] |
| pKa | 5.43±0.24 (Predicted) | [2] |
| λmax | 405 nm | [1][2] |
| Solubility | Sparingly soluble in water | [1] |
| InChI | InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)O)--INVALID-LINK--[O-] | [1][3] |
Synthesis and Manufacturing
The primary method for the synthesis of this compound is through the direct nitration of 2-chlorophenol.[1] This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl (-OH) and chloro (-Cl) groups are ortho-, para-directing activators and deactivators, respectively, influencing the position of the incoming nitro group.
Experimental Protocols
Synthesis of this compound via Nitration of 2-Chlorophenol
This protocol is based on established procedures for the nitration of chlorophenols.[1]
Materials:
-
2-chlorophenol (0.155 mol)
-
Glacial acetic acid (42 mL)
-
Nitric acid (0.163 mol)
-
Ice
-
Steam distillation apparatus
-
Recrystallization solvent (water)
Procedure:
-
A solution of 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL) is prepared in a reaction vessel.
-
The solution is chilled to 5 °C using an ice bath with constant magnetic stirring.
-
Nitric acid (0.163 mol, 6.8 mL) is added dropwise to the chilled solution over a period of 45 minutes. The temperature is maintained at 5 °C throughout the addition.
-
After the addition is complete, the reaction is allowed to proceed at 5 °C for an additional 30 minutes.
-
The reaction mixture is then poured over approximately 250 mL of ice.
-
Any black solid that forms during the reaction is removed by filtration.
-
The resulting dark brown liquid is subjected to steam distillation.
-
The steam distillation yields a yellow solid product.
-
The crude yellow solid is purified by recrystallization from water to afford the final product, this compound.[1]
Analytical Methods
The characterization and purity assessment of this compound can be performed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of related compounds.[4] The mobile phase typically consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC/MS is a highly selective and sensitive method for identifying and quantifying nitrophenols and their derivatives.[5]
-
Spectroscopy:
-
UV-Vis Spectroscopy: The maximum absorbance (λmax) is observed at 405 nm.[1][2]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of functional groups such as -OH, -NO₂, and C-Cl.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule.[3][6][7]
-
Applications and Uses
This compound serves as a valuable intermediate in the chemical industry.[1]
-
Pesticide Synthesis: It is a precursor for the production of various pesticide compounds.[1]
-
Chemical Synthesis: Its reactivity allows it to be a building block for the creation of more complex organic molecules and pharmaceutical intermediates.[1]
Safety and Toxicology
This compound is considered a hazardous substance.
-
Hazards: It causes serious eye irritation and may cause skin and respiratory irritation.[3] It is harmful if swallowed.[3]
-
Environmental Impact: It poses a significant environmental hazard and measures should be taken to prevent its release into soil and water sources.[1]
-
Storage: It should be stored in a cool, dry place under an inert atmosphere.[1][2]
Visualizations
Caption: Synthesis workflow for this compound from 2-chlorophenol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 603-86-1 [m.chemicalbook.com]
- 3. Phenol, 2-chloro-6-nitro- | C6H4ClNO3 | CID 11784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(603-86-1) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Note: A Guide to the Synthesis of 2-Chloro-6-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized protocol for the synthesis of 2-chloro-6-nitrophenol for informational and research purposes. The synthesis of this compound involves highly corrosive and reactive chemicals that present significant safety risks, including the potential for exothermic reactions and the release of toxic fumes. This procedure must only be performed by trained professionals in a well-equipped chemical laboratory with appropriate engineering controls, including a certified chemical fume hood. Adherence to all institutional and governmental safety regulations is mandatory.
Introduction
This compound is an important organic intermediate used in the synthesis of various chemical products, including pesticides and other complex organic compounds.[1] It is a yellow crystalline solid with the chemical formula C₆H₄ClNO₃.[1] The synthesis typically involves the electrophilic aromatic substitution of 2-chlorophenol (B165306) using a nitrating agent. Due to the ortho-, para-directing nature of the hydroxyl and chloro substituents, the reaction yields a mixture of isomers, primarily this compound and 2-chloro-4-nitrophenol. Careful control of reaction conditions is crucial for maximizing the yield of the desired ortho-isomer and ensuring operational safety.
Principle of Synthesis
The synthesis is based on the nitration of 2-chlorophenol. In this reaction, the nitronium ion (NO₂⁺), typically generated in situ from nitric acid, acts as the electrophile. The hydroxyl (-OH) and chlorine (-Cl) groups on the phenol (B47542) ring are ortho-, para-directing, guiding the incoming nitro group to the positions ortho or para relative to them.
Materials and Hazard Data
All personnel must review the Safety Data Sheet (SDS) for each chemical before beginning the experiment. The primary hazards include severe chemical burns from corrosive acids, inhalation toxicity from fumes, and the potential for uncontrolled exothermic reactions.[2][3][4]
| Chemical Name | Formula | Molecular Wt. ( g/mol ) | Key Hazards |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | Toxic, Corrosive, Irritant |
| Nitric Acid (conc.) | HNO₃ | 63.01 | Strong Oxidizer, Severely Corrosive, Toxic by Inhalation |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Flammable, Corrosive, Causes Severe Burns |
| This compound | C₆H₄ClNO₃ | 173.55 | Irritant (Skin, Eyes), Harmful if Swallowed[1][5] |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Irritant, Harmful |
Experimental Protocol
This protocol outlines a general method for the nitration of 2-chlorophenol. Researchers should optimize molar ratios, reaction times, and purification methods based on their specific equipment and desired product purity.
4.1. Personal Protective Equipment (PPE)
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[2]
-
Chemical-resistant lab coat or apron.[2]
-
Appropriate respiratory protection may be necessary depending on the scale and ventilation.[2]
4.2. General Procedure
-
Reaction Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Preparation: Place the starting material, 2-chlorophenol, into the flask and dissolve it in a suitable solvent, such as glacial acetic acid.[1]
-
Cooling: Immerse the flask in an ice-water bath to cool the solution to approximately 5 °C.[1] Maintaining a low temperature is critical to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts.[6]
-
Nitration: Slowly add the nitrating agent (e.g., nitric acid) dropwise to the stirred solution via the dropping funnel.[1] The rate of addition must be carefully controlled to keep the internal temperature from rising significantly.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature with continuous stirring.[1]
-
Quenching: Once the reaction is complete, the mixture is typically quenched by pouring it slowly over crushed ice or into cold water.[1] This step precipitates the solid product.
-
Isolation: The crude product, a mixture of isomers, is collected by vacuum filtration.
4.3. Purification The crude solid contains a mixture of this compound and 2-chloro-4-nitrophenol.
-
Steam Distillation: This technique can be used to separate the more volatile ortho-isomer (this compound) from the less volatile para-isomer.[1]
-
Recrystallization: The isolated solid can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the final product as yellow crystals.[1]
Visualizations
5.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
5.2. Experimental Workflow
References
step-by-step nitration of 2-chlorophenol to yield 2-Chloro-6-nitrophenol
This document provides a high-level overview intended for researchers and chemical professionals. It outlines the chemical principles, general procedures, and critical safety considerations for the nitration of 2-chlorophenol (B165306).
Disclaimer: The following information is for educational and informational purposes only. Nitration reactions are highly energetic and potentially dangerous. They should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place. This document is not a substitute for a validated laboratory protocol, a thorough risk assessment, or professional training and supervision.
Application Note: Regioselective Nitration of 2-Chlorophenol
Introduction
The nitration of phenols is a classic example of electrophilic aromatic substitution. The reaction involving 2-chlorophenol is of interest for studying the directing effects of competing substituent groups on an aromatic ring. The primary products are 2-chloro-6-nitrophenol and 2-chloro-4-nitrophenol (B164951). The synthesis of a specific isomer like this compound requires careful control of reaction conditions to favor its formation over other isomers. This document outlines the underlying chemical theory, general laboratory approach, and essential safety data.
Chemical Principles
The regioselectivity of the nitration is governed by the two substituents on the phenol (B47542) ring: the hydroxyl group (-OH) and the chlorine atom (-Cl).
-
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group. It activates the aromatic ring towards electrophilic attack by donating electron density, particularly at positions 2, 4, and 6.
-
Chlorine Atom (-Cl): This is a deactivating, ortho-, para- directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance.
In 2-chlorophenol, the powerful activating effect of the -OH group dominates. The potential sites for nitration are C4 (para to -OH) and C6 (ortho to -OH). The C6 position is sterically hindered to some extent by the adjacent chlorine atom. The ratio of this compound to 2-chloro-4-nitrophenol can be influenced by factors such as the choice of nitrating agent, solvent, and reaction temperature.
Data Summary
Quantitative data for the key chemical entities involved in this process are summarized below.
Table 1: Physicochemical Properties and CAS Numbers
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 | 7 - 9[1][2][3] | 175 - 176[1][2] | Colorless to amber liquid[1][2][3] |
| Nitric Acid | 7697-37-2 | HNO₃ | 63.01[4] | -42[4][5] | 83 - 121[4][5] | Colorless, fuming liquid[4][6] |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08[7] | 10.31[8] | 337[8] | Colorless, oily liquid[8][9][10] |
| This compound | 603-86-1 | C₆H₄ClNO₃ | 173.55[11] | 67 - 71[12] | 217.3 (Predicted)[12] | Yellow crystalline powder[12][13] |
| 2-Chloro-4-nitrophenol | 619-08-9 | C₆H₄ClNO₃ | 173.55[14] | 105 - 106[14][15][16] | 290.6 (Predicted)[14][15] | White to beige powder[14][15] |
Experimental Protocol: General Methodology & Safety
This section describes a generalized procedure. A specific, detailed, and internally validated protocol coupled with a comprehensive risk assessment is mandatory before any work commences.
1. Critical Safety Precautions
-
Personal Protective Equipment (PPE): A full complement of PPE is required, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Engineered Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.
-
Temperature Control: The reaction is highly exothermic. A robust cooling system (e.g., an ice-salt bath or a cryocooler) is essential to maintain the reaction temperature, typically between 0 and 5 °C. Failure to control the temperature can lead to a runaway reaction, rapid production of toxic NOx gases, and the formation of highly explosive polynitrated byproducts.
-
Controlled Reagent Addition: The nitrating agent must be added slowly (dropwise) using a pressure-equalizing addition funnel to prevent a sudden exotherm.
-
Quenching: The reaction should be quenched by slowly pouring the reaction mixture over a large amount of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture.
-
Emergency Preparedness: An appropriate spill kit for corrosive materials and a safety shower/eyewash station must be immediately accessible.
2. General Procedure
-
Reaction Setup: 2-chlorophenol is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The flask is then cooled in the prepared bath to the target temperature (0-5 °C).
-
Nitration: The nitrating agent (e.g., a cooled solution of nitric acid, or a mixture of nitric and sulfuric acids known as "mixed acid") is added dropwise to the stirred solution of 2-chlorophenol. The rate of addition is carefully controlled to ensure the internal temperature does not exceed the set limit.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at low temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured onto a stirred slurry of ice and water. The resulting precipitate (a mixture of isomers) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product is a mixture of this compound and 2-chloro-4-nitrophenol. Separation of these isomers is typically achieved by methods that exploit their different physical properties, such as steam distillation or column chromatography. The ortho-isomer (this compound) is generally more volatile and can often be separated by steam distillation.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including Melting Point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Visualizations
Diagrams help clarify the process flow and chemical logic.
Caption: General experimental workflow for the nitration of 2-chlorophenol.
Caption: Directing effects on the 2-chlorophenol aromatic ring.
References
- 1. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]
- 2. 2-Chlorophenol | 95-57-8 [chemicalbook.com]
- 3. 2-CHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. alchemielabs.com [alchemielabs.com]
- 5. echemi.com [echemi.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 9. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfuric Acid: Properties, Structure & Uses | Turito [turito.com]
- 11. Phenol, 2-chloro-6-nitro- | C6H4ClNO3 | CID 11784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 603-86-1 [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]
- 15. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. 2-氯-4-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: HPLC Method for the Analysis of a 2-Chloro-6-nitrophenol Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Chloro-6-nitrophenol from a typical reaction mixture. This method is crucial for monitoring reaction progress, determining product purity, and identifying potential byproducts. The protocol employs a reversed-phase C18 column with gradient elution, providing excellent resolution of the target analyte from related aromatic compounds. This document provides a comprehensive experimental protocol, data presentation, and a workflow diagram to ensure easy implementation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate and reliable analytical methods are essential for monitoring its formation and purity to ensure the quality and efficiency of the synthetic process. HPLC is a powerful technique for the analysis of such reaction mixtures due to its high resolution and sensitivity. This application note presents a validated HPLC method capable of separating this compound from potential starting materials, isomers, and byproducts that may be present in a typical reaction mixture.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and ultrapure water are required.[2][3]
-
Reagents: Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase modification.[3][4]
-
Standards: Analytical standards of this compound and any other potential components of the reaction mixture (e.g., 2-chlorophenol, 2-Chloro-4-nitrophenol) should be procured.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of components with varying polarities that may be present in the reaction mixture.[3]
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of each analytical standard (this compound, 2-chlorophenol, etc.) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, quench a small aliquot of the reaction mixture by diluting it in a suitable solvent to stop the reaction.
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with methanol to bring the expected concentration of this compound within the calibration range. A 100-fold dilution is a good starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 between critical pairs | > 2.5 |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 758.9 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Retention Times of Potential Reaction Mixture Components
| Compound | Expected Retention Time (min) |
| 2-Chlorophenol (Starting Material) | ~ 4.5 |
| 2-Chloro-4-nitrophenol (Isomer) | ~ 6.8 |
| This compound (Product) | ~ 8.2 |
| Dinitrophenol byproducts | > 9.0 |
Workflow and Diagrams
The overall workflow for the HPLC analysis of the this compound reaction mixture is depicted below.
Caption: Workflow for the HPLC analysis of a this compound reaction mixture.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in a reaction mixture. The method is suitable for in-process control, quality assessment of the final product, and research applications. The detailed experimental protocol and workflow can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation.
References
Application Note and Protocol: High-Purity Isolation of 2-Chloro-6-nitrophenol via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Chloro-6-nitrophenol is a crucial chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] The purity of this reagent is critical, as contaminants can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. The primary impurities in crude this compound often arise from its synthesis, which typically involves the nitration of 2-chlorophenol.[1] This process can lead to the formation of isomeric byproducts, such as 2-chloro-4-nitrophenol, and residual starting material.
This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is designed to efficiently separate the target compound from common impurities, yielding a final product of high purity suitable for demanding research and development applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, characterization, and selecting appropriate analytical techniques.
| Property | Value | Reference |
| CAS Number | 603-86-1 | [2] |
| Molecular Formula | C₆H₄ClNO₃ | [3] |
| Molecular Weight | 173.55 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 67-71 °C | [2][4] |
| Solubility | Sparingly soluble in water | [1] |
| λmax | 405 nm | [2] |
Experimental Protocol
This protocol outlines a comprehensive workflow for the purification of this compound, from initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final isolation of the pure compound via column chromatography.
Materials and Instrumentation
-
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh)[1]
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
TLC plates (silica gel 60 F254)
-
Cotton or glass wool
-
Sand (acid-washed)
-
-
Instrumentation:
-
Glass column for chromatography (or automated flash chromatography system)
-
Fume hood
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Experimental Workflow Diagram
The overall workflow for the purification process is depicted in the diagram below. This multi-step procedure ensures a systematic approach to achieving high purity.
References
Application Notes and Protocols for the Purification of 2-Chloro-6-nitrophenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and experimental protocols for the purification of this compound using various recrystallization techniques.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Solvent Selection for this compound
The choice of solvent is the most critical step in developing a successful recrystallization protocol. This compound is a polar molecule, and "like dissolves like" is a guiding principle. Polar solvents are generally good candidates. While one source mentions recrystallization from water with a low yield, other organic solvents are likely to provide better results.[1] Based on the properties of similar nitrophenols, suitable solvents include ethanol (B145695), methanol, acetone, and acetonitrile.[2]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at 25°C | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | 100 | Sparingly soluble | Moderately soluble | Possible, but may result in low recovery.[1] |
| Ethanol | High | 78 | Moderately soluble | Highly soluble | Good candidate. |
| Methanol | High | 65 | Moderately soluble | Highly soluble | Good candidate, but lower boiling point may be less effective for some impurities. |
| Acetone | Medium | 56 | Soluble | Highly soluble | May be too good a solvent at room temperature, leading to lower recovery. |
| Ethyl Acetate | Medium | 77 | Sparingly soluble | Soluble | Potential candidate, especially in a mixed solvent system. |
| Toluene | Low | 111 | Insoluble | Sparingly soluble | Unlikely to be a good primary solvent. |
| n-Hexane | Low | 69 | Insoluble | Insoluble | Good as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol describes the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the flask containing the solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Results:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown solid | Bright yellow crystalline solid |
| Purity (by HPLC/GC) | ~95% | >99% |
| Melting Point | 65.5-71.5 °C[3] | 69-71 °C[4] |
| Recovery Yield | N/A | 70-85% (estimated) |
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This method is useful when a single solvent does not provide the desired solubility profile. Here, this compound is dissolved in a good solvent (ethanol), and a poor solvent (water) is added to induce crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals.
Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.
Melting Point Determination: A sharp melting point range close to the literature value (69-71 °C) indicates high purity.[4] Impurities will typically broaden and depress the melting point range.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantitative purity analysis.
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
FT-IR Spectroscopy: To verify the presence of characteristic functional groups.
Visualizing the Workflow
References
Application Notes and Protocols for Heterocyclic Synthesis Using 2-Chloro-6-nitrophenol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-6-nitrophenol as a versatile precursor for the synthesis of various heterocyclic compounds. The primary strategic approach involves the initial reduction of the nitro group to an amine, yielding the key intermediate, 2-amino-6-chlorophenol (B183061). This intermediate serves as a foundational building block for constructing a diverse range of heterocyclic scaffolds, including benzoxazoles and dibenzoxazepines, which are of significant interest in medicinal chemistry and materials science.
Core Synthetic Strategy: From Precursor to Heterocyclic Scaffolds
The overall synthetic pathway commences with the reduction of this compound. This crucial step transforms the electron-withdrawing nitro group into a nucleophilic amino group, thereby activating the molecule for subsequent cyclization reactions. The resulting 2-amino-6-chlorophenol is a versatile intermediate that can undergo condensation and cyclization with various electrophilic partners to afford the desired heterocyclic systems.
Caption: General workflow for the synthesis of heterocycles from this compound.
Part 1: Synthesis of the Key Intermediate: 2-amino-6-chlorophenol
The reduction of the nitro group in this compound is the essential first step. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reduction being the most common. The choice of method may depend on the desired scale, available equipment, and tolerance of other functional groups.
Quantitative Data for Reduction of this compound
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference (Analogous) |
| Catalytic Hydrogenation | 5-10 mol% Pd/C or Pt/C, H₂ (1 atm) | Ethanol/Methanol | Room Temp. | 1-4 h | 85-95 | [1] |
| Metal-Acid Reduction | Fe powder (3-5 eq.), Acetic Acid (1-2 eq.) | Ethanol/Water | 70-90°C | 2-6 h | ~80 | [1] |
Experimental Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted from established procedures for the reduction of similar nitroarenes.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Pressurized hydrogenation vessel
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a pressure-resistant vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield 2-amino-6-chlorophenol. The crude product can be purified further by recrystallization if necessary.
Part 2: Synthesis of Benzoxazoles
Benzoxazoles are valuable heterocyclic motifs in medicinal chemistry. 2-amino-6-chlorophenol can be readily converted to benzoxazole (B165842) derivatives through condensation with aldehydes, followed by intramolecular cyclization.[1]
Caption: Pathway for the synthesis of benzoxazoles from 2-amino-6-chlorophenol.
Quantitative Data for Benzoxazole Synthesis
| Aldehyde Reactant | Solvent | Catalyst/Conditions | Temperature | Reaction Time | Typical Yield (%) | Reference (Analogous) |
| Benzaldehyde (B42025) | Ethanol | Reflux | Reflux | 4-8 h | 75-85 | [1] |
Experimental Protocol 2: Synthesis of 7-Chloro-2-phenyl-benzoxazole
This protocol is based on the general synthesis of benzoxazoles from 2-aminophenols.[1]
Materials:
-
2-amino-6-chlorophenol
-
Benzaldehyde
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add 2-amino-6-chlorophenol (1.0 eq) and ethanol.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 7-Chloro-2-phenyl-benzoxazole.
Part 3: Synthesis of Dibenz[b,f][1][2]oxazepines
Dibenz[b,f][1][2]oxazepines are a class of tricyclic heterocyclic compounds with a range of biological activities. A common synthetic route involves the condensation of a 2-aminophenol (B121084) with a 2-halobenzaldehyde, followed by cyclization.
Caption: General pathway for dibenzoxazepine synthesis.
Quantitative Data for Dibenzoxazepine Synthesis (Analogous Reactions)
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference (Analogous) |
| 2-Aminophenol | 2-Chlorobenzaldehyde | K₂CO₃, CuI (cat.) | DMF | 120-140°C | 12-24 h | 60-80 | [2] |
Experimental Protocol 3: Synthesis of a Chlorinated Dibenz[b,f][1][2]oxazepine
This protocol is a generalized procedure based on the Ullmann condensation for the synthesis of dibenzoxazepines.[2]
Materials:
-
2-amino-6-chlorophenol
-
2-Chlorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Standard reaction glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chlorophenol (1.0 eq), 2-chlorobenzaldehyde (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of CuI (5-10 mol%).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dibenz[b,f][1][2]oxazepine derivative.
References
reaction of 2-Chloro-6-nitrophenol with electrophiles and nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrophenol is a substituted aromatic compound of significant interest in organic synthesis. Its chemical reactivity is dictated by the interplay of three distinct functional groups attached to the benzene (B151609) ring: a hydroxyl group (-OH), a nitro group (-NO₂), and a chlorine atom (-Cl). The electronic properties of these substituents determine the molecule's susceptibility to attack by either electrophiles or nucleophiles, making it a versatile intermediate for the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1] This document provides a detailed overview of the reactivity of this compound, complete with theoretical explanations, experimental protocols, and data presented for clarity and practical application.
Reaction with Nucleophiles: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the chlorine atom (-Cl).[2] This electron deficiency, particularly at the carbon atoms ortho and para to the electron-withdrawing groups, makes the ring susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4][5] In this compound, both the nitro group (ortho to the chlorine) and the hydroxyl group's oxygen (after deprotonation under basic conditions) can stabilize this intermediate through resonance.
Logical Relationship: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: Synthesis of 2-Nitro-6-methoxyphenol
This protocol describes the substitution of the chloro group with a methoxy (B1213986) group using sodium methoxide (B1231860), a strong nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (B129727) (MeOH), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in a mixture of anhydrous methanol and anhydrous toluene (e.g., 1:4 v/v).
-
Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully quench by adding 1M HCl until the pH is acidic (~pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-Nitro-6-methoxyphenol.
Quantitative Data: Expected Outcome of Nucleophilic Substitution
The following table summarizes the expected results for the synthesis of 2-Nitro-6-methoxyphenol, based on analogous reactions.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Sodium methoxide (NaOMe) |
| Solvent | Methanol/Toluene |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
| Purity (Post-Purification) | >98% (by HPLC) |
Reaction with Electrophiles: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) on the this compound ring is more complex. The reactivity is governed by the directing and activating/deactivating effects of the existing substituents.
-
Hydroxyl group (-OH): A strongly activating, ortho, para-directing group.[6]
-
Nitro group (-NO₂): A strongly deactivating, meta-directing group.[7]
-
Chloro group (-Cl): A deactivating, ortho, para-directing group.[7]
The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). However, position 6 is already occupied by the nitro group. Therefore, the primary site for electrophilic attack is position 4 (para to the -OH group and meta to the -NO₂ group). The overall reaction rate is lower than that of phenol (B47542) itself due to the deactivating presence of the nitro and chloro groups.
Logical Relationship: EAS Mechanism
Caption: Mechanism of Electrophilic Aromatic Substitution (EAS).
Representative Protocol: Nitration of this compound
This protocol describes the introduction of a second nitro group onto the aromatic ring to synthesize 2-Chloro-4,6-dinitrophenol.
Materials:
-
This compound
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Glacial acetic acid
-
Ice water
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask chilled in an ice bath (0-5 °C), dissolve this compound (1.0 eq) in glacial acetic acid.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to chilled sulfuric acid (2.0 eq). Keep the mixture cool.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of this compound over 30-45 minutes, ensuring the temperature does not rise above 10 °C.[1]
-
Reaction Conditions: Stir the reaction mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying and Purification: Dry the solid product. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-Chloro-4,6-dinitrophenol.
Quantitative Data: Expected Outcome of Electrophilic Substitution
The following table summarizes the expected results for the nitration of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Nitric Acid / Sulfuric Acid |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-85% |
| Purity (Post-Purification) | >97% (by HPLC) |
General Experimental Workflow
The successful execution of the described reactions relies on a systematic and well-monitored workflow, from setup to final product characterization.
Caption: A generalized workflow for synthesis and purification.
Conclusion
This compound exhibits dual reactivity. It is highly activated towards nucleophilic aromatic substitution at the chlorine-bearing carbon due to the powerful electron-withdrawing nature of the ortho-nitro group. Conversely, for electrophilic aromatic substitution, the ring is generally deactivated, but the strong activating and directing effect of the hydroxyl group selectively promotes substitution at the C-4 position. A thorough understanding of these electronic influences is critical for designing synthetic routes and optimizing reaction conditions in drug development and chemical research.
References
Application Notes and Protocols: Synthesis of Novel Fungicides Derived from 2-Chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of fungal resistance to existing therapeutic agents necessitates the development of novel antifungal compounds. Substituted phenols represent a promising class of scaffolds for the synthesis of new fungicides due to their inherent antimicrobial properties and the versatility of their functional groups for chemical modification. 2-Chloro-6-nitrophenol is an attractive starting material, offering three distinct functional sites—a phenolic hydroxyl, a nitro group, and a chloro substituent—that can be independently or sequentially modified to generate a diverse library of derivatives. These modifications can modulate the compound's lipophilicity, steric and electronic properties, and hydrogen bonding capacity, all of which can influence its antifungal potency and spectrum of activity.
This document outlines two primary synthetic pathways for the derivatization of this compound to yield novel ether and Schiff base compounds with potential fungicidal activity. Detailed experimental protocols, adapted from established methodologies for analogous structures, are provided to guide the synthesis and exploration of these new chemical entities.
Proposed Synthetic Pathways
Two principal synthetic routes are proposed for the derivatization of this compound:
-
Synthesis of Phenyl Ether Derivatives: This pathway targets the phenolic hydroxyl group via the Williamson ether synthesis. By reacting the phenoxide of this compound with various alkyl or benzyl (B1604629) halides, a diverse range of ether derivatives can be synthesized. The introduction of different side chains allows for the systematic investigation of structure-activity relationships.
-
Synthesis of Schiff Base Derivatives: This two-step pathway first involves the reduction of the nitro group to an amine, yielding 2-amino-6-chlorophenol (B183061). This intermediate can then be condensed with a variety of substituted aldehydes to form a series of Schiff bases (imines). This approach introduces a new pharmacophore (the azomethine group) and allows for extensive structural diversification through the choice of aldehyde.
Data Presentation: Antifungal Activity of Analogous Compounds
While specific antifungal data for derivatives of this compound are not extensively documented, the following tables summarize the reported activity of analogous phenyl ether and Schiff base compounds, providing a rationale for the proposed syntheses.
Table 1: Antifungal Activity of Phenyl Ether Derivatives
| Compound Class | Fungal Species | Activity Metric (MIC/EC50) | Reference |
| Violaceol I & II | Magnaporthe oryzae, Phytophthora infestans | 6.3–25 µg/mL | [1][2] |
| Diorcinol | Magnaporthe oryzae, Phytophthora infestans | 6.3–25 µg/mL | [1][2] |
| General Phenyl Ethers | Broad spectrum of plant pathogenic fungi | 6.3–200 µg/mL | [3] |
Table 2: Antifungal Activity of Schiff Base Derivatives
| Compound Class | Fungal Species | Activity Metric (MIC) | Reference |
| Schiff bases from 5-chloro-salicylaldehyde | Aspergillus niger | 47.5 µg/mL | |
| Schiff bases of 1,2,4-triazole-3-thione | Candida albicans | 62.5 µg/mL | [4] |
| Cinnamyl Schiff bases | Cryptococcus neoformans, Cryptococcus gattii | 1.33–5.3 µg/mL | |
| General Schiff bases | Candida albicans, Aspergillus niger | Moderate to high activity | [5][6] |
Experimental Protocols
The following protocols are generalized procedures adapted from established methods and should be optimized for the specific substrates and reagents used.
Protocol 1: Synthesis of 2-Chloro-6-nitrophenyl Ether Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Add acetonitrile (or DMF) to dissolve the phenol.
-
Add potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.) to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50-60°C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic base.[7]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or diethyl ether.
-
Wash the organic layer successively with water (2 x 10 mL) and brine solution (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixture) to obtain the pure phenyl ether derivative.
Protocol 2: Synthesis of 2-Amino-6-chlorophenol via Reduction of this compound
This protocol details the catalytic reduction of the nitro group.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water or Ethanol (B145695)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in deionized water or ethanol.
-
Work-up:
-
Once the reaction is complete, carefully quench any excess NaBH₄ with a few drops of acetic acid.
-
If a solid catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-6-chlorophenol. The product can be used in the next step with or without further purification.
-
Protocol 3: Synthesis of Schiff Bases from 2-Amino-6-chlorophenol
This protocol describes the condensation of the aminophenol intermediate with an aldehyde.
Materials:
-
2-Amino-6-chlorophenol (from Protocol 2)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve 2-amino-6-chlorophenol (1.0 eq.) in absolute ethanol in a round-bottom flask.[9]
-
In a separate flask, dissolve the desired aldehyde (1.0 eq.) in absolute ethanol.
-
Condensation: Add the aldehyde solution to the aminophenol solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[9]
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.[10]
-
Isolation:
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol.[10]
-
-
Purification: Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol) to obtain the pure product. Dry the crystals in a vacuum desiccator.[9]
Mandatory Visualizations
Caption: Workflow for the synthesis of phenyl ether fungicides.
Caption: Workflow for the synthesis of Schiff base fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. longdom.org [longdom.org]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
Application Notes and Protocols for the Quantification of 2-Chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrophenol is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for environmental analysis. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Quantitative Data
The following table summarizes the expected performance characteristics of the analytical methods described. These values are based on methods for structurally similar compounds and serve as a baseline for method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. | Measurement of light absorption by the analyte at a specific wavelength. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometer (MS) | Spectrophotometer |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL | 0.3 - 3 µg/mL |
| Linearity Range | 0.05 - 50 µg/mL | 0.1 - 100 µg/mL | 0.5 - 25 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Sample Derivatization | Not typically required. | May be required to improve volatility and peak shape. | Not required. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for nitrophenols and chlorophenols and provides a robust starting point for the quantification of this compound.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes. An isocratic mobile phase, such as acetonitrile/water with phosphoric acid, can also be developed.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength of approximately 405 nm is recommended.[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For complex matrices like wastewater, a solid-phase extraction (SPE) cleanup may be necessary.[2]
Workflow for HPLC-UV Analysis of this compound:
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of phenols and nitrophenols in environmental samples.[6][7]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a mass spectrometer (MS) detector, and a suitable capillary column.
-
Capillary Column: A non-polar column such as a HP-5MS (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Methylene (B1212753) chloride or other suitable solvent (GC grade)
-
Helium as carrier gas
-
This compound reference standard
-
(Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min
-
Injection Mode: Splitless
-
MS Detector: Electron Ionization (EI) at 70 eV. Acquisition in full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).
-
(Optional) Derivatize the extract to improve the chromatographic properties of the analyte.
-
Reconstitute the sample in the appropriate solvent for injection.
Workflow for GC-MS Analysis of this compound:
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
This method is suitable for the rapid quantification of this compound in simple matrices where interfering substances are minimal.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Standards:
-
Methanol or other suitable UV-transparent solvent
-
This compound reference standard
Methodology:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which is approximately 405 nm for this compound.[5]
-
Use a blank solution (solvent only) to zero the spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Logical Relationship for Spectrophotometric Quantification:
Caption: Logical workflow for spectrophotometric quantification of this compound.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a direct and robust method suitable for routine analysis. GC-MS provides higher sensitivity and selectivity, which is advantageous for complex matrices or trace-level analysis. UV-Vis spectrophotometry is a simple and rapid method for screening and quantification in non-complex samples. The provided protocols serve as a strong foundation for method development and validation in your laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound CAS#: 603-86-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 2-Chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrophenol is an important chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its rigid aromatic structure provides a clear example for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in structure elucidation and verification. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including experimental protocols and data analysis.
The substitution pattern of the benzene (B151609) ring, with a hydroxyl, a chloro, and a nitro group, results in a distinct set of signals in both the proton and carbon NMR spectra. Understanding these spectral features is crucial for confirming the identity and purity of the compound during synthesis and quality control processes.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal interfering signals in the regions of interest. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern NMR instruments can often reference the residual solvent peak.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument parameters may need to be optimized for the specific spectrometer being used.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a spectral width that covers the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis of all carbon signals, including quaternary carbons.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-3 | [Placeholder Value] | Doublet of doublets (dd) | [Placeholder J₃,₄, J₃,₅] | 1H | Ar-H |
| H-4 | [Placeholder Value] | Triplet (t) | [Placeholder J₄,₃, J₄,₅] | 1H | Ar-H |
| H-5 | [Placeholder Value] | Doublet of doublets (dd) | [Placeholder J₅,₄, J₅,₃] | 1H | Ar-H |
| OH | [Placeholder Value] | Broad Singlet (br s) | - | 1H | -OH |
Table 2: ¹³C NMR Spectral Data of this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | [Placeholder Value] | C-OH |
| C-2 | [Placeholder Value] | C-Cl |
| C-3 | [Placeholder Value] | C-H |
| C-4 | [Placeholder Value] | C-H |
| C-5 | [Placeholder Value] | C-H |
| C-6 | [Placeholder Value] | C-NO₂ |
Note: Placeholder values should be replaced with experimentally determined data.
Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the three protons on the benzene ring, and one broad signal for the phenolic hydroxyl group.
-
Aromatic Protons (H-3, H-4, H-5):
-
The electron-withdrawing nature of the nitro and chloro groups will deshield these protons, causing them to appear at a relatively downfield chemical shift.
-
H-4: This proton is situated between two other protons (H-3 and H-5) and is expected to appear as a triplet due to coupling with both neighbors (assuming similar coupling constants, J₄,₃ ≈ J₄,₅).
-
H-3 and H-5: These protons are each adjacent to one proton (H-4) and will also exhibit a smaller long-range coupling to each other. Therefore, they are expected to appear as doublets of doublets. The specific chemical shifts of H-3 and H-5 will be influenced by the relative positions of the chloro and nitro groups.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.
-
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring.
-
Substituted Carbons (C-1, C-2, C-6):
-
C-1 (bearing the -OH group): This carbon will be significantly deshielded by the electronegative oxygen atom and will appear at a downfield chemical shift, typically in the range of 150-160 ppm.
-
C-2 (bearing the -Cl group): The carbon attached to the chlorine atom will also be deshielded, with a chemical shift generally around 120-130 ppm.
-
C-6 (bearing the -NO₂ group): The carbon attached to the electron-withdrawing nitro group will be deshielded and is expected to have a chemical shift in the range of 140-150 ppm.
-
-
Protonated Carbons (C-3, C-4, C-5):
-
These carbons will appear in the typical aromatic region for protonated carbons (approximately 110-130 ppm). Their precise chemical shifts will be influenced by the electronic effects of the adjacent and para substituents.
-
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: A simplified workflow for the acquisition and analysis of a ¹H NMR spectrum.
Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Chloro-6-nitrophenol synthesis. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most straightforward synthesis involves the direct electrophilic nitration of 2-chlorophenol (B165306). Typically, a nitrating agent, such as nitric acid, is added to a solution of 2-chlorophenol in a suitable solvent like glacial acetic acid at controlled temperatures.[1] However, this direct approach can suffer from low yields and the formation of multiple isomers and byproducts.[1]
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include:
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Low Yield: Direct nitration often results in low yields, with reports as low as 18%.[1] This is due to the high reactivity of the phenol (B47542) group, which can lead to oxidation and the formation of tar-like byproducts.[2]
-
Poor Regioselectivity: The hydroxyl (-OH) and chloro (-Cl) groups on the aromatic ring direct the incoming nitro group to different positions. While the hydroxyl group is a strong ortho-, para-director and the chloro group is also an ortho-, para-director, the interplay between them can lead to a mixture of isomers, primarily 2-chloro-4-nitrophenol (B164951) and the desired this compound.
-
Side Reactions: The activated nature of the phenol ring makes it susceptible to over-nitration (dinitration) and oxidation, which leads to the formation of complex mixtures and purification difficulties.[3] Dark, tarry substances are a common indication of these side reactions.[4]
-
Difficult Purification: Separating the desired this compound isomer from the 4-nitro isomer and other byproducts can be challenging due to their similar physical properties.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material, product, and any byproducts, allowing for a visual assessment of the reaction's completion.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Potential Cause | Recommended Solution |
| Oxidation of the phenol starting material | Phenols are highly activated and can be easily oxidized by nitric acid, especially at higher temperatures, leading to tar formation.[2] It is crucial to maintain low temperatures (e.g., 0-5 °C) throughout the addition of the nitrating agent.[1] Using a more dilute solution of nitric acid can also mitigate oxidation.[4] |
| Uncontrolled, exothermic reaction | The nitration of phenols is highly exothermic. If the reaction temperature is not controlled, it can lead to the formation of polymeric byproducts.[2] Ensure efficient stirring and slow, dropwise addition of the nitrating agent while monitoring the internal temperature. |
| Incomplete reaction | Insufficient reaction time or inadequate mixing can result in low conversion of the starting material. Monitor the reaction by TLC until the starting material is consumed.[1] |
| Suboptimal nitrating agent | A mixture of nitric acid and sulfuric acid can be too harsh for phenols, leading to degradation. Consider milder, more selective nitrating systems. |
Problem 2: Formation of multiple isomers (poor regioselectivity).
| Potential Cause | Recommended Solution |
| Standard nitrating conditions | Traditional nitration often yields a mixture of ortho- and para-isomers. |
| Steric and electronic effects | The directing effects of the -OH and -Cl groups are not exclusively favoring the 6-position. |
| High reaction temperature | Temperature can influence the isomer ratio. Lower temperatures generally favor the para-isomer, but in this case, the goal is to control ortho-substitution. |
Problem 3: Formation of dark, tarry byproducts.
| Potential Cause | Recommended Solution |
| Oxidation of the phenol | This is a primary cause of tar formation.[2] Maintain low temperatures and consider using milder nitrating agents. |
| Over-nitration | The product, this compound, is still an activated ring and can undergo further nitration. Use a controlled stoichiometry of the nitrating agent (close to 1:1 molar ratio). |
| Reaction is too vigorous | Add the nitrating agent slowly and with efficient stirring to dissipate heat and prevent localized overheating.[4] |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Presence of multiple isomers and byproducts | If the crude product is a complex mixture, purification will be challenging. Optimize the reaction conditions to improve selectivity and minimize byproducts first. |
| Similar polarities of isomers | The this compound and 2-chloro-4-nitrophenol isomers may have similar polarities, making separation by column chromatography difficult. |
| Co-distillation or co-crystallization | The isomers might not separate cleanly during distillation or recrystallization. |
Data Presentation: Comparison of Nitration Methods for Phenols
The following table summarizes various nitrating systems used for substituted phenols. While not all data is specific to 2-chlorophenol, it provides a comparative basis for selecting a method to improve yield and regioselectivity.
| Nitrating System | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Key Observations |
| Nitric Acid / Acetic Acid | 2-Chlorophenol | Glacial Acetic Acid | 5 | 1.25 h | 18 | Low yield, formation of black solid.[1] |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Phenol | Dichloromethane | Room Temp | 30 min | 62 (total isomers) | Heterogeneous, mild conditions, easy work-up.[5] |
| CAN / NaHCO₃ | 3-Chlorophenol | Acetonitrile (B52724) | Room Temp | 30 min | 93 (ortho) | High regioselectivity for ortho-nitration, mild conditions.[6] |
| NH₄NO₃ / KHSO₄ | 4-Chlorophenol | Acetonitrile | Reflux | 5 h | 96 (ortho) | Good yield, high regioselectivity for ortho-nitration.[7] |
| Bismuth Subnitrate / Thionyl Chloride | Phenols | Dichloromethane | Room Temp | - | Good | Mild and selective mononitration.[8] |
Experimental Protocols
Protocol 1: Nitration of 2-Chlorophenol with Nitric Acid in Acetic Acid
This protocol is based on a literature procedure which reported a low yield of 18%.[1]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (0.155 mol, 15.8 mL) in glacial acetic acid (42 mL).
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Cooling: Chill the solution to 5 °C in an ice bath.
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Addition of Nitric Acid: Add nitric acid (0.163 mol, 6.8 mL) dropwise over a period of 45 minutes, ensuring the temperature is maintained at 5 °C with constant stirring.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 5 °C for an additional 30 minutes.
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Quenching: Pour the reaction mixture over approximately 250 mL of ice.
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Work-up: A black solid may form, which should be removed by filtration. The resulting dark brown liquid can then be subjected to steam distillation.
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Purification: The yellow solid obtained from steam distillation can be recrystallized from water to yield this compound.
Protocol 2: General Procedure for Ortho-Nitration of Phenols using CAN/NaHCO₃
This protocol is adapted from a high-yield, regioselective method for other substituted phenols and may be a suitable alternative for improving the synthesis of this compound.[6]
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Preparation: To a solution of the substituted phenol (1 mmol) in acetonitrile (10 mL), add sodium bicarbonate (NaHCO₃, 2 mmol).
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Addition of CAN: Stir the mixture at room temperature and add cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN, 1.2 mmol) in one portion.
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Reaction: Continue stirring at room temperature for 30 minutes. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, add water (20 mL) and extract the mixture with ethyl acetate (2 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. benchchem.com [benchchem.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound via the nitration of 2-chlorophenol (B165306) can lead to the formation of several byproducts. The most prevalent include:
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Isomeric Byproducts: 2-Chloro-4-nitrophenol (B164951) is the primary isomeric byproduct due to the directing effects of the hydroxyl and chloro substituents on the aromatic ring.
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Polynitrated Byproducts: Over-nitration can occur, leading to the formation of 2-chloro-4,6-dinitrophenol.
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Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of benzoquinones and other colored impurities.
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Polymeric Byproducts: Under certain conditions, phenolic compounds can polymerize, resulting in the formation of insoluble, tar-like substances often described as a "black solid".[1]
Q2: What is the typical experimental protocol for the synthesis of this compound?
A2: A common laboratory-scale synthesis involves the direct nitration of 2-chlorophenol. Below is a detailed experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
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2-Chlorophenol
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Glacial Acetic Acid
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Nitric Acid (concentrated)
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Ice
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Apparatus for steam distillation
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Apparatus for recrystallization
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL).
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add nitric acid (0.163 mol) dropwise to the stirred solution over a period of 45 minutes, ensuring the temperature is maintained at 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 5 °C for an additional 30 minutes.
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Pour the reaction mixture over a large volume of crushed ice (approximately 250 mL).
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If a black solid forms, remove it by filtration.
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The resulting dark brown liquid is then subjected to steam distillation to isolate the volatile nitrophenol isomers.
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The yellow solid obtained from the distillate is collected and can be further purified by recrystallization from water to yield this compound.[1]
Q3: How can I minimize the formation of the 2-chloro-4-nitrophenol isomer?
A3: While complete elimination of the para-isomer is challenging, its formation can be minimized by carefully controlling the reaction conditions. The ratio of ortho to para isomers is influenced by the solvent and temperature. Nitration in acetic acid has been reported to favor the formation of the ortho isomer for phenol (B47542) itself.[2] For 2-chlorophenol, maintaining a low reaction temperature (around 0-5 °C) is crucial.
Q4: What causes the formation of a "black solid" or tar during the reaction, and how can it be prevented?
A4: The formation of a black solid or tar is typically due to oxidation and polymerization of the phenol starting material and product.[3] This is often exacerbated by:
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High Temperatures: Elevated temperatures increase the rate of side reactions.
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High Concentration of Nitric Acid: Concentrated nitric acid is a strong oxidizing agent.
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Presence of Nitrous Acid: Nitrous acid can catalyze side reactions.
To prevent tar formation:
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Maintain Low Temperatures: Strictly control the temperature throughout the reaction, especially during the addition of nitric acid.
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Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can reduce its oxidizing potential.
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Slow Reagent Addition: Add the nitric acid slowly and dropwise to avoid localized overheating.
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Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration profile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. | - Ensure the molar ratio of nitric acid to 2-chlorophenol is appropriate (a slight excess of nitric acid is common). - Extend the reaction time after the addition of nitric acid, while carefully monitoring the temperature. |
| - Significant byproduct formation. | - Review and optimize reaction conditions as detailed in the FAQs and below to minimize isomer formation, polynitration, and oxidation. | |
| - Loss of product during workup. | - Be cautious during the steam distillation and recrystallization steps to minimize mechanical losses. Ensure the pH of the aqueous phase is appropriate to prevent loss of the phenolate (B1203915) form. | |
| High Levels of 2-Chloro-4-nitrophenol Isomer | - Reaction temperature is too high. | - Maintain the reaction temperature strictly at or below 5 °C. |
| - Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| - Solvent effects. | - While acetic acid is common, exploring other solvent systems could potentially alter the isomer ratio. | |
| Presence of Dinitrated Byproducts (e.g., 2-Chloro-4,6-dinitrophenol) | - Excess of nitrating agent. | - Use a controlled amount of nitric acid, typically a slight molar excess (e.g., 1.05-1.1 equivalents). |
| - High reaction temperature. | - Higher temperatures can promote further nitration. Adhere to low-temperature protocols. | |
| Formation of a Significant Amount of Black Solid/Tar | - Reaction temperature is too high. | - Use an efficient cooling bath (e.g., ice-salt) and monitor the internal temperature closely. |
| - Nitric acid added too quickly. | - Add the nitric acid dropwise with a dropping funnel to control the exothermic reaction. | |
| - High concentration of nitric acid. | - Consider using a slightly more dilute nitric acid solution. | |
| Difficulty in Purifying the Final Product | - Presence of multiple, closely-related byproducts. | - For separating isomers like this compound and 2-chloro-4-nitrophenol, column chromatography on silica (B1680970) gel is an effective method. A typical eluent system would be a mixture of hexane (B92381) and ethyl acetate.[1] - Steam distillation is effective for removing non-volatile tars and some dinitrated compounds. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
References
troubleshooting low yield in the nitration of 2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting low yield and other common issues encountered during the nitration of 2-chlorophenol (B165306). This document is intended to assist in optimizing reaction conditions and achieving desired product outcomes.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Problem 1: Low overall yield of nitrated products.
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Question: My reaction has a low yield of the desired mono-nitrated 2-chlorophenol, and I observe a significant amount of dark, tarry residue. What are the likely causes and solutions?
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Answer: A low yield accompanied by tarry byproducts typically points to oxidation of the phenol (B47542) ring. The hydroxyl group in 2-chlorophenol makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, especially under harsh conditions.
Troubleshooting Steps:
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Lower the Reaction Temperature: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) using an ice bath. The nitration of phenols is highly exothermic, and poor temperature control can lead to a runaway reaction and increased oxidation.
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Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can reduce its oxidizing potential and help control the reaction rate.
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Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2-chlorophenol with vigorous stirring. This ensures localized heat can dissipate effectively.
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Alternative Nitrating Agents: Consider using milder nitrating agents. A combination of sodium nitrate (B79036) (NaNO₃) with a solid acid catalyst like silica (B1680970) sulfuric acid or Mg(HSO₄)₂ can provide good yields under heterogeneous conditions.[1]
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Problem 2: Poor regioselectivity, with an undesired ratio of 2-chloro-4-nitrophenol (B164951) to 2-chloro-6-nitrophenol.
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Question: I am obtaining a mixture of the ortho and para isomers, but the ratio is not what I desire. How can I control the regioselectivity of the nitration?
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Answer: The ratio of ortho (this compound) to para (2-chloro-4-nitrophenol) isomers is influenced by several factors, including reaction temperature, solvent, and the nitrating agent used. The hydroxyl group is a strong ortho, para-director, and the chlorine atom is a deactivating ortho, para-director.
Strategies to Control Regioselectivity:
-
Temperature Adjustment: Lower reaction temperatures generally favor the formation of the ortho isomer due to kinetic control. Conversely, higher temperatures can favor the thermodynamically more stable para isomer.
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Solvent Selection: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may help optimize for the desired isomer.
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Choice of Nitrating Agent: The steric bulk of the nitrating agent can affect the accessibility of the ortho positions. While the nitronium ion (NO₂⁺) is small, the choice of its source can play a role. Using a solid acid catalyst, such as a zeolite, can enhance para-selectivity due to the steric constraints of the catalyst's pores.
-
Problem 3: Formation of di-nitrated and other polysubstituted byproducts.
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Question: My product mixture contains significant amounts of di-nitrated 2-chlorophenol. How can I achieve selective mono-nitration?
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Answer: The formation of polysubstituted products occurs when the mono-nitrated product is reactive enough to undergo further nitration. This is a common issue with highly activated aromatic rings like phenols.
Methods to Enhance Mono-selectivity:
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Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the 2-chlorophenol.
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Mild Reaction Conditions: As with preventing oxidation, using dilute nitric acid at low temperatures is the most effective way to favor mono-nitration.
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Heterogeneous Catalysis: Employing solid acid catalysts with a nitrate source can offer higher selectivity for mono-nitration under mild, heterogeneous conditions.[1]
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Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the desired mono-nitrated product has formed and before significant di-nitration occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products from the nitration of 2-chlorophenol? A1: The primary products are the mono-nitrated isomers: 2-chloro-4-nitrophenol and this compound. The hydroxyl group is a strong activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. The positions para to the hydroxyl group (C4) and ortho to the hydroxyl group (C6) are the most activated sites for electrophilic attack.
Q2: Why is it crucial to maintain a low temperature during the nitration of 2-chlorophenol? A2: Maintaining a low temperature is critical for several reasons:
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To control the reaction rate: The reaction is highly exothermic, and higher temperatures can lead to an uncontrollable, vigorous reaction.
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To prevent oxidation: Phenols are easily oxidized by nitric acid, leading to the formation of tarry byproducts and a lower yield of the desired nitro compounds.
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To avoid polynitration: At higher temperatures, the mono-nitrated products can undergo further nitration to form di- or tri-nitro derivatives.
Q3: What are some alternative, milder nitrating agents I can use to improve my yield? A3: If the classic mixed acid (HNO₃/H₂SO₄) method gives low yields, consider these alternatives:
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Metal Nitrates with a Solid Acid: A combination of a metal nitrate (e.g., NaNO₃, Cu(NO₃)₂) and a solid acid catalyst (e.g., silica sulfuric acid, Mg(HSO₄)₂) in a solvent like dichloromethane (B109758) can provide high yields under mild, heterogeneous conditions.[1]
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Bismuth Subnitrate and Thionyl Chloride: This combination has been shown to be an efficient system for the nitration of a range of aromatic compounds, including phenols.
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Cerium (IV) Ammonium Nitrate (CAN): In the presence of sodium bicarbonate, CAN can be used for regioselective ortho-nitration of some phenols.
Q4: How can I separate the 2-chloro-4-nitrophenol and this compound isomers after the reaction? A4: The separation of the ortho and para isomers can typically be achieved by:
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Steam Distillation: The ortho-isomer (this compound) is generally more volatile due to intramolecular hydrogen bonding, allowing it to be separated from the less volatile para-isomer by steam distillation.
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Column Chromatography: Silica gel column chromatography is an effective method for separating the isomers. The polarity difference between the two isomers allows for their separation using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
Table 1: Influence of Nitrating Agent on the Yield of Nitrated Phenols
| Starting Phenol | Nitrating System | Product(s) | Yield (%) | Reference |
| 4-Chlorophenol | NH₄NO₃ / KHSO₄ | 2-Nitro-4-chlorophenol | 96 | [2] |
| 2,6-Dichlorophenol (B41786) | aq. HNO₃ (40%) | 2,6-Dichloro-4-nitrophenol | 91.4 | [3] |
| Phenol | Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | 2-Nitrophenol & 4-Nitrophenol | 36 (ortho), 26 (para) | [1] |
| 4-Nitrophenol | NH₄NO₃ / KHSO₄ | 2,4-Dinitrophenol | 98 | [2] |
Note: This table provides representative yields for the nitration of various chlorophenols and related compounds to illustrate the effectiveness of different nitrating systems.
Experimental Protocols
Standard Protocol for the Mono-nitration of 2-Chlorophenol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
2-Chlorophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
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Dichloromethane (or other suitable solvent)
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Ice
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer) and safety equipment.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol (e.g., 10 mmol) in dichloromethane (20 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, pre-cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 10 mmol) to concentrated sulfuric acid (5 mL). Caution: This is a highly exothermic process.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of 2-chlorophenol over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
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Purification: Purify the crude product by column chromatography or steam distillation to separate the 2-chloro-4-nitrophenol and this compound isomers.
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-nitrophenol Formation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Formation of a Black or Tarry Substance
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Question: My reaction mixture turned dark, and a black, tarry solid precipitated. What is the cause, and how can I prevent it?
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Answer: The formation of a black or tarry substance is a common issue in the nitration of phenols and is primarily due to oxidation of the starting material or product by nitric acid. Phenols are highly activated and susceptible to oxidation, especially under harsh reaction conditions.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. Localized overheating can be prevented by ensuring efficient stirring throughout the reaction.
-
Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) dropwise and slowly to the solution of 2-chlorophenol (B165306). This prevents a rapid increase in temperature and localized high concentrations of the nitrating agent.
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Use of Milder Nitrating Agents: Consider using alternative, milder nitrating agents, such as a mixture of sodium nitrate (B79036) in a suitable acid, which can reduce the oxidative side reactions.
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Issue 2: Low Yield of this compound
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Question: The yield of my desired this compound is consistently low. How can I improve it?
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Answer: Low yields can result from several factors, including side reactions (oxidation and polysubstitution), incomplete reaction, and loss of product during workup and purification.
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to increased side product formation.
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Stoichiometry of Reactants: Carefully control the molar ratio of the nitrating agent to 2-chlorophenol. A slight excess of the nitrating agent is often used, but a large excess can promote the formation of dinitrated byproducts.
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Choice of Solvent: The solvent can influence the reaction rate and selectivity. Glacial acetic acid is a common solvent for this reaction.
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Efficient Purification: Minimize product loss during purification. Ensure efficient extraction and careful separation of isomers during steam distillation.
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Issue 3: Formation of Isomeric Byproducts (e.g., 2-Chloro-4-nitrophenol)
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Question: My product is contaminated with a significant amount of the 2-Chloro-4-nitrophenol (B164951) isomer. How can I improve the regioselectivity of the reaction?
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Answer: The nitration of 2-chlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strong activating and ortho-, para-directing group, while the chlorine (-Cl) atom is a deactivating but also ortho-, para-directing group. This leads to the formation of both this compound (ortho to -OH and meta to -Cl) and 2-chloro-4-nitrophenol (para to -OH and ortho to -Cl).
Solutions:
-
Steric Hindrance: The formation of the ortho-isomer (this compound) can be influenced by steric hindrance. The bulky chlorine atom adjacent to one of the ortho positions can direct the incoming nitro group to the other, less hindered ortho position.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the ortho-isomer.
-
Purification: A mixture of isomers is common. Efficient separation is crucial. Steam distillation is an effective technique for separating the more volatile ortho-isomer from the less volatile para-isomer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: The reported yields can vary significantly depending on the reaction conditions. The nitration of 2-chlorophenol with nitric acid in glacial acetic acid has a reported yield of around 18%.[1] Microwave-assisted synthesis using sodium nitrate has been reported to yield up to 29%.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 7:3 v/v), can be used to separate the starting material from the products.
-
-
Q3: What is the best method to purify the final product?
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A3: A two-step purification process is generally effective. First, steam distillation is used to separate the volatile this compound from the less volatile 2-chloro-4-nitrophenol isomer and other non-volatile impurities. Subsequently, recrystallization of the collected distillate, often from water, can be performed to obtain a purer product.
-
-
Q4: What are the key safety precautions for this reaction?
-
A4: Nitration reactions are potentially hazardous and should be conducted with caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so it is crucial to control the temperature with an ice bath and slow addition of reagents. Have a quenching plan in place in case of a runaway reaction.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Material | 2-Chlorophenol | 2-Chlorophenol |
| Nitrating Agent | Nitric Acid | Sodium Nitrate (NaNO₃) |
| Solvent/Catalyst | Glacial Acetic Acid | Oxalic Acid (catalyst) |
| Reaction Temperature | 5 °C | Microwave Irradiation |
| Reaction Time | ~1.5 hours | Short irradiation time |
| Reported Yield | ~18%[1] | ~29% |
| Key Advantages | Readily available reagents | Faster reaction time |
| Key Disadvantages | Low yield, formation of oxidative byproducts | Requires specialized equipment |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Nitration
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-Chlorophenol
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Steam distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL).
-
Cool the flask in an ice bath to 5 °C.
-
Slowly add concentrated nitric acid (0.163 mol) dropwise from the dropping funnel over a period of 45 minutes, ensuring the temperature of the reaction mixture is maintained at 5 °C with constant stirring.
-
After the addition is complete, continue stirring the mixture at 5 °C for an additional 30 minutes.
-
Pour the reaction mixture over a large volume of crushed ice (~250 mL).
-
If a black solid forms, remove it by filtration.
-
The resulting dark brown liquid is then subjected to steam distillation. The yellow, volatile this compound will co-distill with the water.
-
Collect the distillate, which should contain a yellow solid.
-
Cool the distillate in an ice bath to fully precipitate the product.
-
Collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the solid from water to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is based on a microwave-assisted nitration method.
Materials:
-
2-Chlorophenol
-
Sodium Nitrate (NaNO₃)
-
Oxalic Acid
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix 2-chlorophenol, sodium nitrate, and a catalytic amount of oxalic acid.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture under controlled microwave power and for a predetermined time (optimization may be required).
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
The work-up procedure typically involves adding water to the reaction mixture and extracting the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is then washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Reaction pathway for the nitration of 2-Chlorophenol.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
how to minimize dinitration in the synthesis of nitrophenols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to minimize dinitration and other side reactions during the synthesis of mononitrophenols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of phenol (B47542) is producing a mixture of mono-, di-, and even tri-nitrated products. How can I achieve selective mononitration?
A1: Achieving selective mononitration requires precise control over reaction conditions to prevent over-nitration. Phenol's hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] Key strategies include:
-
Control Stoichiometry: Use a carefully measured molar ratio of the nitrating agent to phenol. An excess of the nitrating agent will favor polynitration.[2]
-
Low Temperature: Conduct the reaction at low temperatures, typically between 0°C and 20°C.[1][3] An ice bath is crucial for managing the exothermic nature of the reaction.[4][5] Lower temperatures decrease the reaction rate, allowing for better control and selectivity.[1]
-
Dilute Nitric Acid: Use dilute nitric acid (e.g., 20-30%) instead of a concentrated mixture of nitric and sulfuric acids.[1][4] This reduces the concentration of the active nitronium ion (NO₂⁺), disfavoring multiple substitutions.[6]
-
Slow Reagent Addition: Add the nitrating agent to the phenol solution slowly and dropwise with continuous, efficient stirring.[4][5] This helps to dissipate heat and maintain a low localized concentration of the nitrating agent.
Q2: I am observing a low yield of the desired nitrophenol and the formation of a dark, tarry substance. What is causing this and how can it be prevented?
A2: The formation of dark, tarry substances is typically due to oxidation of the phenol ring by nitric acid, which is a strong oxidizing agent.[1][2] This is often exacerbated by a vigorous, uncontrolled reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Ensure the reaction is maintained at a low and stable temperature using an ice bath.[2][5]
-
Use More Dilute Nitric Acid: Decreasing the concentration of nitric acid reduces its oxidizing potential.[2]
-
Control Addition Rate: Add the nitrating agent slowly to prevent spikes in temperature.[4]
-
Consider Milder Nitrating Systems: Alternative methods, such as those using metal nitrates or phase-transfer catalysts, operate under milder conditions and can suppress oxidation.[2][7][8]
-
Q3: How can I control the regioselectivity (ortho vs. para isomer ratio) while still preventing dinitration?
A3: The ortho/para ratio is influenced by several factors:
-
Temperature: Lower temperatures often favor the formation of the ortho-nitrophenol, while higher temperatures can increase the yield of the thermodynamically more stable para isomer.[5][9]
-
Catalyst Choice: The use of certain catalysts can significantly influence regioselectivity. For example, solid acid catalysts like zeolites can be employed to enhance ortho-selectivity.[5][10] Phase-transfer catalysts can also be used to tune the isomer ratio; for instance, tetrabutylammonium (B224687) bromide (TBAB) under sonication favors o-nitrophenol, while switching to NaBr can favor the p-nitrophenol.[11]
-
Alternative Methods: A nitrosation-oxidation pathway can be used to selectively produce p-nitrophenol. This involves reacting phenol with nitrous acid (HNO₂) to form p-nitrosophenol, which is then oxidized with dilute nitric acid to yield p-nitrophenol.[12][13]
Q4: Are there effective alternatives to the conventional nitric acid/sulfuric acid nitrating mixture for achieving selective mononitration?
A4: Yes, several milder and more selective methods have been developed to avoid the harshness and environmental concerns of mixed acid nitration.[2][8]
-
Heterogeneous Systems: A combination of a nitrate (B79036) salt (e.g., NaNO₃) with a solid acid catalyst (e.g., Mg(HSO₄)₂, silica (B1680970) sulfuric acid) in a solvent like dichloromethane (B109758) provides an effective and easily handled system for mononitration at room temperature.[2][7]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) allows for the nitration of phenols with very dilute nitric acid (e.g., 6 wt%) in a two-phase system, leading to high selectivity for mononitrated products.[8][14]
-
Metal Nitrates: Various metal nitrates, such as copper nitrate or bismuth subnitrate, have been used as nitrating agents, often providing good yields and selectivity under milder conditions than mixed acid.[15][16]
Data Presentation
Table 1: Effect of Reaction Conditions on Phenol Nitration Yield
| Experiment | Nitric Acid Conc. | Temperature (°C) | Reaction Time (min) | Total Yield (o/p-nitrophenols) | Ortho/Para Selectivity | Reference |
| 1 | 50% | 20°C | 60 | 55% | - | [3] |
| 2 | 40% | 20°C | 60 | 72% | - | [3] |
| 3 | 32.5% | 20°C | 60 | 91% | 77% ortho, 14% para | [3] |
| 4 | 6 wt% (with TBAB) | 20°C | 240 | 90% | 6:4 | [8] |
Table 2: Comparison of Alternative Nitrating Systems for Mononitration of Phenol
| Nitrating System | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |
| NaNO₃ / Mg(HSO₄)₂ | Wet SiO₂, CH₂Cl₂ | Room Temp. | 30 min | 95% | [7] |
| Dilute HNO₃ (6 wt%) | TBAB, EDC | 20°C | 4 h | 90% | [8] |
| NaNO₃ / Oxalic Acid | Solvent-free | Room Temp. | - | Good to High | [15] |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | - | Good to Excellent | [17] |
Experimental Protocols
Protocol 1: Selective Mononitration using Dilute Nitric Acid
This protocol is a standard method for achieving mononitration while minimizing dinitration and oxidation byproducts.
-
Materials:
-
Phenol
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ice Bath
-
Reaction flask with stirring capability
-
-
Procedure:
-
Prepare a 20% solution of nitric acid by carefully and slowly adding the required volume of concentrated nitric acid to cold distilled water in an ice bath.[4]
-
In a separate flask, dissolve the phenol in a minimal amount of a suitable solvent or water.[4]
-
Place the reaction flask containing the phenol solution in an ice bath and begin stirring. Ensure the temperature is maintained at or below 20°C.[3]
-
Slowly add the chilled 20% nitric acid solution dropwise to the phenol solution over a period of time. Vigorous stirring is essential to ensure efficient heat dissipation.[4]
-
Monitor the reaction temperature closely throughout the addition, ensuring it does not rise significantly. The reaction is exothermic.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction proceeds to completion.[4]
-
The resulting mixture, containing ortho- and para-nitrophenols, can then be worked up. Separation of isomers is typically achieved via steam distillation, as o-nitrophenol is steam-volatile while p-nitrophenol is not, due to differences in hydrogen bonding.[6]
-
Protocol 2: Mononitration using a Heterogeneous Mg(HSO₄)₂/NaNO₃ System
This method utilizes a solid acid catalyst for a mild and highly selective mononitration.[7]
-
Materials:
-
Phenol (1.88 g, 0.02 mol)
-
Mg(HSO₄)₂ (4.40 g, 0.02 mol)
-
NaNO₃ (1.7 g, 0.02 mol)
-
Wet SiO₂ (50% w/w, 4 g)
-
Dichloromethane (CH₂Cl₂, 20 mL)
-
-
Procedure:
-
Create a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane in a reaction flask.[7]
-
Stir the heterogeneous mixture magnetically at room temperature.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[7]
-
Upon completion, filter the reaction mixture to remove the solid reagents.[7]
-
Wash the residue with additional dichloromethane (2 x 10 mL).[7]
-
Combine the filtrates and evaporate the solvent to obtain the mononitrated phenol product. This method provides high yields with a simple filtration work-up.[7]
-
Visualizations
Caption: Workflow for selective mononitration of phenol.
Caption: Factors influencing the outcome of phenol nitration.
References
- 1. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. paspk.org [paspk.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 2-Chloro-6-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities are positional isomers, primarily 2-chloro-4-nitrophenol, which often forms during the nitration of 2-chlorophenol. Other potential impurities include unreacted starting materials and byproducts from side reactions. The similar physical properties of these isomers present a significant purification challenge.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the desired final purity, and the scale of the purification.
Q3: My purified this compound is still showing a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. Even small amounts of isomeric impurities can significantly depress and broaden the melting point. It is recommended to re-purify the compound using an alternative method or to optimize the current purification protocol. For instance, if recrystallization was used, a subsequent column chromatography step may be necessary to remove persistent impurities.
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. By comparing the TLC profile of the crude mixture with that of the collected fractions, you can identify and combine the pure fractions.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation | - The chosen solvent is too non-polar or too polar, resulting in very high or very low solubility at all temperatures.- Too much solvent was used, resulting in a solution that is not saturated upon cooling. | - Perform a thorough solvent screen to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.- Reduce the volume of the solvent by gentle heating and evaporation before cooling. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too rapid.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel, to remove some impurities before recrystallization. |
| Colored impurities in the final product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | - Inappropriate solvent system (mobile phase).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC. A less polar solvent system will generally provide better separation for polar compounds on a normal-phase column.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not eluting from the column | - The mobile phase is not polar enough to move the highly polar this compound. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. |
| Tailing of spots on TLC of collected fractions | - Strong interaction between the polar compound and the acidic silica gel.- The compound is degrading on the column. | - Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent to improve the peak shape.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. |
Data Presentation
Table 1: Comparison of Purification Methods for Nitrophenols (Illustrative Data)
| Purification Method | Compound | Solvent/Eluent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | This compound | Water | 18 | >95 (assumed) | [1] |
| Column Chromatography | o-Nitrophenol | Silica Gel (100-200 mesh) | 95 | >98 (assumed) | [1] |
Note: The data in this table is illustrative and based on available literature for nitrophenols. Actual results may vary depending on the specific experimental conditions and the impurity profile of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and heating on a hot plate. Continue adding hot water portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point for this compound on a silica gel plate is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired compound.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent and pour it into the column.[1]
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Spot each fraction on a TLC plate alongside a spot of the crude mixture and a pure standard (if available).
-
Visualize the spots under a UV lamp.
-
-
Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting logic for isomer separation challenges.
References
Technical Support Center: HPLC Analysis of 2-Chloro-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-6-nitrophenol.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems in the HPLC analysis of this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: The acidic phenol (B47542) group of this compound can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. | - Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (predicted pKa ≈ 5.43). A mobile phase pH of 3.0-3.5 is recommended.[1][2] - Use of an Acidic Additive: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to suppress the ionization of silanol groups.[1] - Column Choice: Employ a column with low silanol activity or an end-capped column. |
| Mobile Phase pH close to Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, causing peak distortion. | - Optimize Mobile Phase pH: Ensure the mobile phase pH is significantly lower than 5.43 to maintain the analyte in a single, non-ionized form. | |
| Column Overload: Injecting too concentrated a sample can saturate the stationary phase. | - Reduce Sample Concentration: Dilute the sample and reinject. | |
| Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape. | - Column Washing: Wash the column with a strong solvent. - Use a Guard Column: Protect the analytical column from strongly retained impurities. - Column Replacement: If the problem persists, replace the column. | |
| Poor Resolution | Inadequate Separation from Isomers or Impurities: Positional isomers of chloronitrophenol can have very similar retention times. | - Optimize Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the aqueous-to-organic ratio to improve selectivity.[3][4] - Change Stationary Phase: Consider a phenyl-hexyl or other column that provides different selectivity based on π-π interactions. - Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks. |
| Low Column Efficiency: Indicated by broad peaks for all analytes. | - Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and improves efficiency. - Optimize Flow Rate: Lowering the flow rate can enhance separation. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to drift in retention times. | - Precise Mobile Phase Preparation: Carefully measure and mix mobile phase components. - Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir capped. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Adequate Equilibration: Equilibrate the column for at least 30 minutes or until a stable baseline is achieved before starting the analysis.[5] | |
| Temperature Fluctuations: Changes in ambient or column oven temperature can affect retention times. | - Use a Column Oven: Maintain a constant column temperature for reproducible results. | |
| Column Aging: Gradual degradation of the stationary phase over time. | - Monitor Column Performance: Regularly check column performance with a standard. - Replace Column: Replace the column when performance degrades significantly. | |
| Poor Sensitivity | Low UV Absorbance at the Chosen Wavelength: The detection wavelength may not be optimal for this compound. | - Optimize Detection Wavelength: The reported λmax for this compound is 405 nm.[1][2] Use a diode array detector to determine the optimal wavelength for your specific mobile phase. |
| Sample Dilution: The sample may be too dilute to detect. | - Concentrate the Sample: If possible, concentrate the sample before injection. | |
| High Background Noise: Contaminated mobile phase or a dirty flow cell can increase baseline noise. | - Use High-Purity Solvents: Use HPLC-grade solvents and reagents. - Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 65:35, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 405 nm |
| Run Time | 10 minutes |
Mobile Phase Preparation:
-
Measure 650 mL of HPLC-grade acetonitrile.
-
Measure 350 mL of HPLC-grade water.
-
Add 1 mL of concentrated phosphoric acid to the water.
-
Combine the acetonitrile and acidified water in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.[5]
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound by dissolving 10 mg of the reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to desired concentrations for calibration.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for acidic compounds like this compound is a common issue, even on standard C18 columns. The primary cause is often a secondary interaction between the acidic phenolic group of your analyte and residual silanol groups on the silica (B1680970) surface of the column packing. To mitigate this, it is crucial to control the mobile phase pH. The pKa of this compound is approximately 5.43.[1][2] By lowering the mobile phase pH to 3.0-3.5 with an acid like phosphoric acid or TFA, you can ensure that your analyte is in its non-ionized form and minimize interactions with the stationary phase.
Q2: I am having trouble separating this compound from other chloronitrophenol isomers. What can I do?
A2: The separation of positional isomers can be challenging due to their similar physicochemical properties. If you are experiencing co-elution, consider the following:
-
Mobile Phase Optimization: Systematically vary the ratio of your organic solvent to water. Sometimes a small change can significantly impact selectivity. You can also try switching from acetonitrile to methanol or vice-versa, as this will alter the selectivity of your separation.[3][4]
-
Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. For aromatic isomers, a column with a phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions, which may improve resolution.
-
Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks.
Q3: My retention times are shifting from one injection to the next. What is the cause?
A3: Retention time instability can be caused by several factors:
-
Mobile Phase Inconsistency: Ensure your mobile phase is accurately prepared and well-mixed. If you are using an on-line mixer, ensure the pumps are functioning correctly. Evaporation of the more volatile organic component can also change the mobile phase composition over time, so keep your solvent reservoirs capped.
-
Column Equilibration: It is essential to allow your column to fully equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For a new method, allow at least 30 minutes of equilibration time.[5]
-
Temperature Control: Unstable ambient temperatures can affect retention times. Using a thermostatically controlled column compartment will provide more consistent results.
Q4: What is the optimal detection wavelength for this compound?
A4: The reported maximum absorbance (λmax) for this compound is 405 nm.[1][2] For the best sensitivity, you should set your UV detector to this wavelength. If you have a diode array detector (DAD), you can acquire the full UV spectrum of your analyte peak to confirm the optimal wavelength in your specific mobile phase.
Q5: How can I improve the sensitivity of my analysis for trace levels of this compound?
A5: To improve sensitivity, you can:
-
Optimize the Detection Wavelength: As mentioned, ensure you are using the λmax of 405 nm.
-
Sample Pre-concentration: If your sample matrix allows, consider a solid-phase extraction (SPE) step to concentrate the analyte before HPLC analysis.
-
Increase Injection Volume: If peak shape and resolution are not compromised, a larger injection volume can increase the signal.
-
Reduce Baseline Noise: Use high-purity solvents and ensure your HPLC system is clean to minimize background noise, which will improve the signal-to-noise ratio.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for the HPLC analysis of this compound.
References
preventing byproduct formation in 2-Chloro-6-nitrophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-nitrophenol. The content is designed to directly address specific issues encountered during experimentation, with a focus on preventing byproduct formation.
I. Synthesis of this compound via Nitration of 2-Chlorophenol (B165306)
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-chlorophenol. However, this reaction can lead to the formation of isomeric byproducts. Careful control of reaction conditions is crucial for maximizing the yield of the desired product and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the nitration of 2-chlorophenol?
A1: The primary byproducts are other isomers of chloronitrophenol, principally 2-chloro-4-nitrophenol (B164951). The formation of dinitrophenols, such as 2-chloro-4,6-dinitrophenol, can also occur, particularly under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent).[1]
Q2: How can I minimize the formation of the 2-chloro-4-nitrophenol isomer?
A2: Temperature control is a critical factor. Running the reaction at a low temperature, typically around 5°C, favors the formation of the ortho-nitro isomer (this compound).[2] Dropwise addition of the nitrating agent to a cooled solution of 2-chlorophenol helps to maintain this low temperature and prevent localized overheating.[2]
Q3: What is the recommended nitrating agent and solvent for this reaction?
A3: A common and effective nitrating agent is nitric acid.[2] Glacial acetic acid is a frequently used solvent as it facilitates the reaction while helping to control the temperature.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | - Incomplete reaction. - Formation of a high percentage of isomeric byproducts. - Loss of product during work-up. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Strictly maintain a low reaction temperature (around 5°C) to favor ortho-nitration.[2] - Add the nitric acid dropwise with efficient stirring to avoid localized high concentrations and temperature spikes.[2] - During work-up, ensure efficient extraction of the product. |
| High percentage of 2-chloro-4-nitrophenol impurity | - The reaction temperature was too high. | - Improve the cooling of the reaction vessel (e.g., use an ice-salt bath). - Slow down the rate of addition of the nitrating agent. |
| Formation of dark, tarry byproducts | - The reaction temperature was excessively high, leading to oxidative decomposition. - The concentration of the nitrating agent was too high. | - Ensure the reaction is maintained at the recommended low temperature. - Use the correct stoichiometry of the nitrating agent. |
Quantitative Data: Isomer Distribution in 2-Chlorophenol Nitration
| Reaction Condition | Solvent | Temperature | This compound Yield | 2-Chloro-4-nitrophenol Yield |
| Nitric Acid | Glacial Acetic Acid | 5°C | ~18% (isolated) | Major byproduct |
| Silica Supported Al(NO₃)₃·9H₂O | Acetone | Room Temperature | 95% (ortho-nitrophenol) | 3% (para-nitrophenol) |
Note: The 18% yield for the nitric acid/acetic acid method refers to the isolated yield after recrystallization and steam distillation, which may not reflect the initial isomer ratio.[2] The silica-supported aluminum nitrate (B79036) method shows significantly higher selectivity for the ortho product.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chlorophenol
-
Glacial acetic acid
-
Nitric acid
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL).[2]
-
Cool the solution to 5°C in an ice bath.[2]
-
Slowly add nitric acid (0.163 mol) dropwise over 45 minutes, ensuring the temperature is maintained at 5°C with constant stirring.[2]
-
After the addition is complete, continue stirring at 5°C for an additional 30 minutes.[2]
-
Pour the reaction mixture over ice (~250 mL).[2]
-
A black solid may form, which can be removed by filtration.[2]
-
The resulting dark brown liquid is then subjected to steam distillation to isolate the volatile yellow solid product.[2]
-
The crude product can be further purified by recrystallization from water to yield this compound.[2]
Diagram: Synthesis Workflow and Byproduct Formation
Caption: Workflow for the synthesis of this compound and the influence of temperature on byproduct formation.
II. Reduction of this compound to 2-Amino-6-chlorophenol
The most common reaction of this compound is its reduction to 2-amino-6-chlorophenol, a valuable synthetic intermediate. The choice of reducing agent and reaction conditions is critical to achieve a high yield and avoid unwanted side reactions, such as dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most prevalent methods include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel with H₂ gas or a hydrogen donor like hydrazine) and metal-acid reductions (e.g., using iron, tin, or zinc in an acidic medium).[4]
Q2: What is the main byproduct I should be concerned about during this reduction?
A2: Dehalogenation, the removal of the chlorine atom to form 2-aminophenol, is a significant potential side reaction, especially during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[5]
Q3: How can I prevent dehalogenation during catalytic hydrogenation?
A3: To minimize dehalogenation, you can:
-
Use a less aggressive catalyst, such as Raney Nickel, which is often preferred for halogenated substrates.[5]
-
Carefully control the reaction time and hydrogen pressure. Over-reduction can lead to dehalogenation.[4]
-
Consider transfer hydrogenation with a hydrogen donor like hydrazine (B178648) hydrate, which can be highly efficient and chemoselective.[3]
Q4: My final product, 2-amino-6-chlorophenol, is dark and seems impure. What could be the cause?
A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.[4] This can happen during the reaction work-up or on storage if exposed to air. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and to store the final product protected from light and air.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | - Inactive or poisoned catalyst. - Insufficient reducing agent. - Inadequate reaction conditions (temperature, pressure). | - Use a fresh, active catalyst. Ensure starting materials and solvents are pure to avoid catalyst poisoning.[6] - Increase the amount of reducing agent or catalyst loading. - For catalytic hydrogenation, ensure adequate hydrogen pressure and vigorous stirring.[6] For metal-acid reductions, heating may be required. |
| Significant dehalogenation byproduct | - Overly active catalyst (e.g., Pd/C). - Prolonged reaction time or harsh conditions. | - Switch to a less active catalyst like Raney Nickel.[5] - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Optimize hydrogen pressure and temperature.[4] |
| Product is dark/colored | - Oxidation of the aminophenol product. | - Perform the work-up and purification under an inert atmosphere (N₂ or Ar).[4] - Deoxygenate solvents before use.[6] - Store the final product under an inert atmosphere and protected from light. |
| Reaction stalls before completion | - Catalyst poisoning. | - Identify and remove the source of the poison. Common poisons include sulfur and phosphorus compounds.[6] Purify starting materials and solvents if necessary.[6] |
Quantitative Data: Comparison of Reduction Methods for Chloronitrophenols
| Reducing System | Typical Yield | Key Features | Reference(s) |
| Catalytic Hydrogenation (Pd/C, Pt/C) | 70-83% | High efficiency, clean byproducts (water), recyclable catalyst. Potential for dehalogenation. | [4] |
| Stannous Chloride (SnCl₂)/HCl | ~81% | High yield, effective for selective nitro group reduction. Generates significant inorganic waste. | [4] |
| Iron (Fe) in Acetic Acid | Moderate to High | Mild conditions, suitable for sensitive substrates. Requires filtration of iron salts. | [3][5] |
| Hydrazine Hydrate with Pd/C | 90-98% | Highly efficient and rapid transfer hydrogenation. Avoids the need for high-pressure H₂ gas. | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Pd/C
Materials:
-
This compound
-
Ethanol (B145695) or Ethyl Acetate (B1210297)
-
5-10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol).[4]
-
Carefully add a catalytic amount of 5-10% Pd/C (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen).[4]
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-chlorophenol.
-
The crude product can be purified by recrystallization.
Protocol 2: Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Ethanol
-
Water
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).[3]
-
Add iron powder (3-5 eq) and glacial acetic acid (catalytic amount).
-
Heat the reaction mixture to 70-90°C and maintain for 2-6 hours, monitoring by TLC.[3]
-
Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove iron salts.[3]
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[3]
Diagrams: Troubleshooting and Workflow
Caption: A logical workflow for troubleshooting low yields in the reduction of this compound.
Caption: A generalized workflow for the synthesis and purification of 2-amino-6-chlorophenol, highlighting the need for an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Page loading... [guidechem.com]
- 4. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]
- 5. Comparing quantitative prediction methods for the discovery of small-molecule chiral catalysts | UBC Chemistry [chem.ubc.ca]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nitration Reactions of Chlorophenols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the nitration of chlorophenols. The following sections are designed to directly address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Tarry Byproducts
Q1: My reaction is producing a low yield of the desired nitrated chlorophenol and a significant amount of dark, tarry material. What is the likely cause and how can I prevent it?
A: The formation of tarry substances is a strong indication of oxidation of the phenol (B47542) ring, a common side reaction when using strong nitrating agents like concentrated nitric acid.[1][2] Phenols are highly activated and susceptible to oxidation, which competes with the desired nitration reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical factor.[3] Conduct the reaction at or below room temperature, preferably in an ice bath (0-5 °C), to control the exothermic nature of the reaction and minimize oxidation.
-
Use Milder Nitrating Agents: Instead of concentrated nitric acid, consider using dilute nitric acid.[2][4] Alternative nitrating systems like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of NaHCO3 or sodium nitrite (B80452) with an acid catalyst can also provide milder conditions.[5][6]
-
Control Reagent Addition: Add the nitrating agent slowly and dropwise to the chlorophenol solution with vigorous stirring. This helps to dissipate heat and maintain a controlled reaction rate.[2]
-
Protecting Groups: In some cases, acetylating the hydroxyl group of the phenol can attenuate its activating influence and reduce oxidation. The acetyl group can be removed by hydrolysis after nitration.[1]
Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Q2: I am obtaining a mixture of ortho- and para-nitrochlorophenol isomers, but I need to selectively synthesize one over the other. How can I control the regioselectivity?
A: The hydroxyl (-OH) and chloro (-Cl) groups are both ortho, para-directing.[4] The final isomer distribution is influenced by a combination of electronic and steric effects, as well as reaction conditions.
Troubleshooting Steps to Favor para-Nitration:
-
Steric Hindrance: If the chlorophenol has a substituent at one of the ortho positions, steric hindrance will naturally favor substitution at the less hindered para position.[7]
-
Shape-Selective Catalysts: The use of solid acid catalysts like zeolites (e.g., H-ZSM-5) can favor the formation of the para isomer. The constrained pore structure of the zeolite allows for the formation of the sterically less demanding para product.[7]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable para isomer.[8]
Troubleshooting Steps to Favor ortho-Nitration:
-
Chelation Control: While less common for simple chlorophenols, in substrates with appropriate functional groups, chelation-assisted nitration can direct the nitro group to the ortho position.
-
Specific Reagents: Certain nitrating systems have been shown to favor ortho-nitration. For example, cerium (IV) ammonium nitrate (CAN) with sodium bicarbonate has been reported to give high regioselectivity for ortho-nitration of some phenols.[5] A combination of NH4NO3 and KHSO4 has also been used for regioselective ortho-nitration.[9]
Issue 3: Polysubstitution (Formation of Di- or Tri-nitrated Products)
Q3: My reaction is producing significant amounts of di- or even tri-nitrated chlorophenols, but I am targeting mono-nitration. How can I improve the selectivity for mono-nitration?
A: Polysubstitution occurs when the mono-nitrated product, which is still an activated ring, undergoes further nitration. This is more likely to happen under harsh reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the nitrating agent to the chlorophenol.[3]
-
Mild Reaction Conditions: Employ dilute nitric acid at low temperatures.[2][4] This is the most common method to favor mono-nitration.
-
Heterogeneous Catalysis: Using solid acid catalysts, such as silica (B1680970) sulfuric acid, with a nitrate source can enhance selectivity for mono-nitration under milder, heterogeneous conditions.[10]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.[3][7]
Issue 4: Safety Hazards
Q4: What are the primary safety concerns when performing nitration reactions with chlorophenols, and what precautions should I take?
A: Nitration reactions, especially with phenols, can be highly exothermic and potentially explosive if not controlled properly. Chlorophenols themselves are also toxic.
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated fume hood.[12]
-
Temperature Control: As mentioned previously, strict temperature control is crucial to prevent runaway reactions. Always use a cooling bath.[3]
-
Slow Reagent Addition: Never add the nitrating agent all at once. Slow, controlled addition is essential.[2]
-
Quenching: Have a plan for quenching the reaction. This is typically done by pouring the reaction mixture into ice water.
-
Material Handling: Chlorophenols are harmful if swallowed, in contact with skin, or inhaled.[12][13] Handle them with care and be aware of the specific hazards of the chlorophenol you are using by consulting its Safety Data Sheet (SDS).[12]
-
Emergency Preparedness: Know the location of safety showers and eyewash stations.[11]
Data Presentation: Nitration of Chlorophenols
The following table summarizes typical outcomes for the nitration of various chlorophenols under different conditions.
| Chlorophenol Substrate | Nitrating Agent/Conditions | Major Product(s) | Typical Yield (%) | Ortho:Para Ratio | Reference(s) |
| 4-Chlorophenol | Dilute HNO₃, 24°C | 4-Chloro-2-nitrophenol | Moderate | N/A (ortho only) | [14] |
| 4-Chlorophenol | NaNO₂, TBAC, CH₂Cl₂, reflux | 4-Chloro-2-nitrophenol | 92 | N/A (ortho only) | [15] |
| 2-Chlorophenol | Biphasic medium | 2-Chloro-6-nitrophenol, 2-Chloro-4-nitrophenol | - | Varies | [16] |
| 2,6-Dichlorophenol (B41786) | HNO₃ in Acetic Acid | 2,6-Dichloro-4-nitrophenol | High | N/A (para only) | [17] |
| Phenol (for comparison) | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | 2-Nitrophenol, 4-Nitrophenol | 36 (ortho), 26 (para) | 1.4 : 1 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Mono-nitration of a Chlorophenol using Dilute Nitric Acid
This protocol is a general guideline and may require optimization for specific chlorophenol substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the chlorophenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Preparation of Nitrating Agent: In a separate beaker, prepare a dilute solution of nitric acid.
-
Reagent Addition: Add the dilute nitric acid dropwise to the stirred chlorophenol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Product Isolation: The nitrated product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the organic extract with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[16]
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
-
Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
TLC Plate Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting chlorophenol.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Caption: A logical workflow for troubleshooting common issues in chlorophenol nitration.
Caption: A typical experimental workflow for the nitration of chlorophenols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. chegg.com [chegg.com]
- 17. JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 2-Chloro-6-nitrophenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the purity of synthesized 2-Chloro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, typically via the nitration of 2-chlorophenol (B165306), can lead to several impurities that complicate purification and affect final product quality. The primary impurities include:
-
Isomeric Byproducts: The most significant impurity is often the positional isomer, 2-chloro-4-nitrophenol (B164951).[1] The hydroxyl group of the phenol (B47542) is an ortho-para director, leading to the formation of both isomers.[2]
-
Polysubstituted Products: Over-nitration can occur due to the highly activating nature of the hydroxyl group, resulting in dinitro- or trinitrophenols.[2][3]
-
Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can form benzoquinones and complex, high-molecular-weight tarry substances, often leading to dark-colored crude products.[3][4]
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-chlorophenol in the product mixture.
Q2: How can the formation of the isomeric 2-chloro-4-nitrophenol be minimized?
Controlling the regioselectivity of the nitration reaction is key to minimizing the formation of the unwanted para-isomer. Key strategies include:
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low reaction temperature, typically between 0-5 °C, can enhance the selectivity for the ortho-isomer.[5]
-
Controlled Reagent Addition: The slow, dropwise addition of nitric acid to the solution of 2-chlorophenol allows for better temperature management and can improve selectivity.[5]
-
Choice of Solvent and Reagent: Performing the nitration in a solvent like glacial acetic acid can help moderate the reaction.[5] Using milder nitrating agents or specific catalysts may also alter the ortho/para ratio.
Q3: What causes the formation of dark, tarry byproducts, and how can they be prevented?
The formation of dark tars is primarily due to the oxidation of the phenol ring by nitric acid.[3][4] Phenols are electron-rich and easily oxidized, especially under the harsh conditions of nitration.
Prevention Strategies:
-
Maintain Low Temperatures: Keeping the reaction temperature low (e.g., 5 °C) is the most critical factor in preventing oxidative side reactions.[5]
-
Avoid Excess Nitric Acid: Using a stoichiometric or slight excess of nitric acid can reduce the extent of oxidation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative processes.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and its non-volatile impurities, such as the 2-chloro-4-nitrophenol isomer.[6][7]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities and can be used for purity profiling, especially when coupled with a mass spectrometry (MS) detector.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the progress of the reaction and the efficiency of purification steps like column chromatography.[2][5]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the identity and structure of the final product and can help identify impurities if they are present in sufficient concentration.[10]
Troubleshooting Guide
Problem: The crude product is a dark, oily, or tarry substance instead of a yellow solid.
-
Possible Cause: Significant oxidation of the phenol starting material occurred during nitration. This is often due to poor temperature control, allowing the reaction temperature to rise excessively.[3][4]
-
Solution:
-
Strictly maintain the reaction temperature at 0-5 °C using an ice bath throughout the nitric acid addition.[5]
-
Ensure slow, dropwise addition of the nitrating agent to prevent localized overheating.[5]
-
Consider pouring the reaction mixture over ice immediately after the reaction is complete to quench it rapidly.[5]
-
Problem: TLC or HPLC analysis shows a high percentage of the 2-chloro-4-nitrophenol isomer.
-
Possible Cause: The reaction conditions favored the formation of the thermodynamically more stable para-isomer.
-
Solution:
-
Purification: Employ silica (B1680970) gel column chromatography for separation. The ortho-isomer (this compound) is typically less polar than the para-isomer and will elute first.[2][10]
-
Reaction Optimization: Re-evaluate the synthesis protocol. Ensure the reaction temperature was kept sufficiently low, as higher temperatures can decrease ortho-selectivity.
-
Problem: The yield is very low after purification by recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too effective, meaning the product remains highly soluble even at low temperatures.
-
Solution 1: Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold. Consider mixed solvent systems (e.g., ethanol/water, hexane (B92381)/ethyl acetate).
-
Possible Cause 2: The crude product contained a very high proportion of impurities that were successfully removed, leading to a low mass of the desired product.
-
Solution 2: First, analyze the purity of the crude material using HPLC or NMR to set realistic expectations for the yield. If the crude product is very impure, a more rigorous purification method like column chromatography may be necessary before a final recrystallization step.
Problem: Column chromatography is providing poor separation of the ortho and para isomers.
-
Possible Cause 1: The chosen eluent (mobile phase) system is not optimal for resolving the two isomers.
-
Solution 1: Optimize the eluent system using TLC first. Test various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) to find a system that gives a clear separation (difference in Rf values) between the two isomer spots.[5] A less polar solvent system will generally increase the separation between the less polar ortho-isomer and the more polar para-isomer.
-
Possible Cause 2: The column was overloaded with the crude product, or it was packed improperly.
-
Solution 2: Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio). Ensure the column is packed uniformly without air bubbles or channels. For difficult separations, consider using a dry loading technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[11]
Data Presentation
Table 1: Comparison of Common Purification Strategies
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, can yield very high purity product. | Can lead to significant product loss; may not remove impurities with similar solubility. | Final purification of a relatively pure product (>85%). |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel).[2] | Excellent for separating compounds with different polarities (e.g., ortho/para isomers).[10] | More time-consuming, requires larger volumes of solvent, can be complex to scale up. | Separating isomeric mixtures and removing multiple impurities from crude products. |
| Steam Distillation | Separation of volatile compounds from non-volatile ones by passing steam through the mixture. | Effective for removing non-volatile tarry materials and some inorganic salts. | Only applicable to volatile and steam-stable compounds; energy-intensive. | Initial cleanup of the crude product to remove tars before further purification.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the product when hot but not when cold. An ethanol/water mixture is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The ideal system should show good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the least polar eluent determined from the TLC analysis.[11] Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for better separation, use a dry loading method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in separate test tubes or flasks.
-
Monitoring: Monitor the composition of the collected fractions using TLC.[11]
-
Isolation: Combine the fractions that contain the pure desired product. Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common purity issues in this compound synthesis.
References
- 1. Solved Reaction Quenching. Our nitration reaction is run | Chegg.com [chegg.com]
- 2. ukessays.com [ukessays.com]
- 3. benchchem.com [benchchem.com]
- 4. US4723043A - Nitration of phenolic compounds - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-6-nitrophenol vs. 4-Chloro-2-nitrophenol in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two constitutional isomers, 2-Chloro-6-nitrophenol and 4-Chloro-2-nitrophenol, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in reactivity between these isomers is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This comparison is grounded in the principles of physical organic chemistry and supported by analogous experimental data from related compounds.
Theoretical Framework: Understanding SNAr Reactivity
Nucleophilic aromatic substitution is a critical reaction pathway in the synthesis of a myriad of organic compounds. The reactivity of aryl halides in SNAr reactions is predominantly dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl) groups, play a pivotal role in activating the ring towards nucleophilic attack.
The accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount; the more stable the Meisenheimer complex, the lower the activation energy of the reaction and, consequently, the faster the reaction rate.
EWGs enhance the reaction rate by delocalizing the negative charge of the Meisenheimer complex through their inductive (-I) and mesomeric (-M) effects.[2] The positions of these activating groups relative to the leaving group are critical for their ability to stabilize the intermediate.
Predicted Reactivity: A Head-to-Head Comparison
This compound:
-
The nitro group is ortho to the chlorine leaving group.
-
The hydroxyl group is ortho to the chlorine leaving group.
4-Chloro-2-nitrophenol:
-
The nitro group is ortho to the chlorine leaving group.
-
The hydroxyl group is para to the chlorine leaving group.
In both isomers, the nitro group is positioned ortho to the site of nucleophilic attack, which allows for potent resonance stabilization of the negative charge in the Meisenheimer complex. However, the position of the hydroxyl group and potential steric and electronic effects differ. In this compound, the proximity of the nitro and hydroxyl groups to the reaction center could introduce steric hindrance to the approaching nucleophile. Conversely, the electronic interplay between the substituents in 4-Chloro-2-nitrophenol might lead to a different level of activation.
Based on established principles, the isomer that can better stabilize the anionic Meisenheimer intermediate will be more reactive. The strong electron-withdrawing nitro group at the ortho position in both molecules is the primary activating group. The relative influence of the hydroxyl group and the second chlorine atom will modulate this reactivity.
Supporting Experimental Data from Analogous Systems
To provide a quantitative perspective, the following table summarizes kinetic data for the aminolysis of structurally related activated aryl halides. This data, while not a direct comparison, offers valuable insights into the magnitude of reactivity for similar substrates.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) |
| 4-chloro-2-nitrophenyl benzoate | Piperidine | 80% H₂O / 20% DMSO | Data indicates a change in the rate-determining step based on amine basicity.[3] |
| 4-chloro-2-nitrophenyl X-substituted-benzoates | Cyclic secondary amines | 80 mol % H₂O / 20 mol % DMSO | Second-order rate constants have been measured spectrophotometrically.[3] |
Note: The absence of directly comparable k₂ values for this compound and 4-Chloro-2-nitrophenol in the literature necessitates a predictive analysis based on the reactivity of these analogous compounds.
Experimental Protocols for a Definitive Comparison
To empirically determine the relative reactivity of this compound and 4-Chloro-2-nitrophenol, a competitive reaction experiment or parallel kinetic studies can be conducted.
Protocol 1: Competitive Reaction Experiment
Objective: To determine the relative rate of reaction of this compound and 4-Chloro-2-nitrophenol with a common nucleophile.
Materials:
-
This compound
-
4-Chloro-2-nitrophenol
-
A suitable nucleophile (e.g., piperidine, morpholine)
-
An appropriate solvent (e.g., acetonitrile, DMSO)
-
Internal standard (e.g., a non-reactive compound with a distinct chromatographic signature)
-
Reaction vessel with temperature control
-
Analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Prepare equimolar stock solutions of this compound and 4-Chloro-2-nitrophenol in the chosen solvent.
-
In a reaction vessel, combine equal volumes of the two stock solutions.
-
Add the internal standard.
-
Initiate the reaction by adding a limiting amount of the nucleophile.
-
Maintain the reaction at a constant temperature and monitor its progress by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots and analyze the composition using GC-MS or HPLC to determine the relative consumption of the two starting materials over time.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction of each isomer with a nucleophile.
Materials:
-
This compound
-
4-Chloro-2-nitrophenol
-
Nucleophile (e.g., a primary or secondary amine)
-
Solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of each chloronitrophenol isomer in the solvent at a known concentration.
-
Prepare a series of stock solutions of the nucleophile at varying known concentrations.
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the substitution reaction shows significant absorbance, and the reactants show minimal absorbance.
-
Under pseudo-first-order conditions (with the nucleophile in large excess), mix the reactant solutions in a cuvette and record the change in absorbance over time.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance-time data to the first-order rate equation.
-
Plot kobs values against the corresponding concentrations of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k₂).
Visualizing the Reaction Pathway and Experimental Workflow
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-6-nitrophenol
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for phenolic compounds. Gas Chromatography (GC), on the other hand, is excellent for separating volatile compounds; for polar molecules like nitrophenols, a derivatization step is often required to improve volatility and chromatographic performance.
The choice between HPLC-UV and GC-MS will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is often favored for its robustness and ease of use in routine quality control, while GC-MS provides higher sensitivity and selectivity, which is particularly advantageous for complex matrices or trace-level analysis.
The following table summarizes the expected performance characteristics for the quantification of 2-Chloro-6-nitrophenol using HPLC-UV and GC-MS, based on data from closely related nitrophenol and chlorophenol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis[1][2] | Mass Spectrometer (MS), Electron Capture Detector (ECD), or Flame Ionization Detector (FID)[2] |
| Linearity (r²) | > 0.999[1] | > 0.998[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | 0.001 - 0.031 µg/L (with preconcentration) |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[1] | 5 - 10 µg/L (without preconcentration) |
| Accuracy (% Recovery) | 98 - 102%[1] | 92.1% (extraction efficiency)[3] |
| Precision (%RSD) | < 2%[1] | < 10.7% (intra-assay)[3] |
| Sample Derivatization | Not typically required.[2] | Often required for polar analytes to improve volatility.[2] |
Note: The performance data presented in this table is based on validated methods for structurally similar compounds, such as (2-Chloro-6-nitrophenyl)methanamine for HPLC-UV and 2,4-dinitrophenol (B41442) for GC-MS, and serves as a representative expectation. Method validation with this compound is required to establish specific performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for similar aromatic amines and nitrophenols and provides a robust starting point for the analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[1]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 65:35, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)[1]
-
Injection Volume: 10 µL[1]
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound by dissolving 10 mg of the reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1 - 50 µg/mL).[1]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on EPA method 8041A for the analysis of phenols and general procedures for nitrophenol analysis, which often require derivatization.
Instrumentation:
-
A GC system coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Methylene (B1212753) chloride (GC grade)
-
Derivatizing agent (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr))
-
This compound reference standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 270°C
-
MS Transfer Line Temperature: 280°C
-
Injection Mode: Splitless
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Working Standards: Create a series of calibration standards through serial dilution of the stock solution.
-
Sample Extraction: Extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.
-
Derivatization: Derivatize both the standards and the extracted samples. For example, using PFBBr, the phenolic hydroxyl group is converted to a pentafluorobenzyl ether, which is more volatile and suitable for GC analysis.[4]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
Visualizing the Workflow and Decision Process
To aid in the implementation and selection of an appropriate analytical method, the following diagrams, generated using Graphviz, illustrate a typical method validation workflow and a decision-making process.
General workflow for analytical method validation.
Decision tree for selecting an analytical method.
References
comparative study of different synthesis routes for 2-Chloro-6-nitrophenol
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted phenols is a critical endeavor. 2-Chloro-6-nitrophenol, a valuable intermediate, can be synthesized through various routes, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability. This guide provides a comparative study of two primary synthetic pathways to this compound, offering detailed experimental protocols and a summary of key data to inform methodological selection.
Comparison of Synthesis Routes
The two principal methods for the synthesis of this compound are the nitration of 2-chlorophenol (B165306) and the chlorination of o-nitrophenol. The choice between these routes can be influenced by factors such as desired yield, available equipment for handling specific reagents like gaseous chlorine, and the cost and availability of the starting materials.
| Parameter | Route 1: Nitration of 2-Chlorophenol | Route 2: Chlorination of o-Nitrophenol |
| Starting Material | 2-Chlorophenol | o-Nitrophenol |
| Primary Reagents | Nitric Acid, Glacial Acetic Acid | Gaseous Chlorine, Amine Catalyst |
| Reaction Temperature | 5°C[1] | 75°C |
| Reaction Time | 1 hour 15 minutes[1] | ~2 hours 15 minutes |
| Reported Yield | 18%[1] | Not specified in literature |
| Key Process Feature | Dropwise addition of nitric acid at low temperature[1] | Reaction occurs in the molten state of the starting material. |
Experimental Protocols
Route 1: Nitration of 2-Chlorophenol
This method involves the direct nitration of 2-chlorophenol using a mixture of nitric acid and glacial acetic acid at a controlled low temperature.
Materials:
-
2-Chlorophenol (0.155 mol, 15.8 mL)
-
Glacial Acetic Acid (42 mL)
-
Nitric Acid (0.163 mol, 6.8 mL)
-
Ice
Procedure:
-
A solution of 2-chlorophenol in glacial acetic acid is prepared and chilled to 5°C.[1]
-
Nitric acid is added dropwise to the stirred solution over a period of 45 minutes, ensuring the temperature is maintained at 5°C.[1]
-
The reaction is allowed to proceed at 5°C for an additional 30 minutes.[1]
-
The reaction mixture is then poured over approximately 250 mL of ice.[1]
-
Any black solid that forms during the reaction is removed by filtration.[1]
-
The resulting dark brown liquid is subjected to steam distillation to yield a yellow solid.[1]
-
The solid product is recrystallized from water to give this compound.[1]
Route 2: Chlorination of o-Nitrophenol
This process involves the direct chlorination of molten o-nitrophenol using gaseous chlorine in the presence of an amine catalyst. This method is reported to be a selective process for producing this compound.
Materials:
-
o-Nitrophenol (0.250 mol)
-
Diisopropylamine (or other suitable amine catalyst)
-
Gaseous Chlorine
Procedure:
-
o-Nitrophenol and the amine catalyst are charged into a reaction vessel equipped for gas introduction.
-
The mixture is heated to 75°C under stirring to melt the o-nitrophenol.
-
Gaseous chlorine is introduced into the molten reactant at a constant flow rate.
-
The temperature is maintained at 75°C throughout the chlorination process.
-
The reaction progress is monitored, for instance, by the amount of chlorine introduced (e.g., introduction of 0.50 mol of chlorine over 2 hours and 15 minutes).
-
Upon completion, the reaction mixture is cooled to isolate the this compound product.
Synthesis Route Comparison
Caption: A diagram illustrating the two primary synthesis routes for this compound.
References
A Comparative Guide to 2-Chloro-6-nitrophenol and its Isomeric Counterparts in Chemical Synthesis
For researchers and professionals in the fields of chemical synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes. Nitrophenols and their derivatives are a critical class of compounds, serving as versatile precursors in the production of pharmaceuticals, agrochemicals, and dyes. This guide provides an objective comparison of 2-Chloro-6-nitrophenol against other common nitrophenol isomers, focusing on their synthesis, physicochemical properties, and applications, supported by experimental data.
Physicochemical Properties: A Quantitative Overview
The position of the nitro group and the presence of other substituents on the phenol (B47542) ring significantly influence the molecule's physical and chemical characteristics. These differences, particularly in melting point, boiling point, and acidity (pKa), are crucial for designing reaction conditions and separation processes. This compound, with its additional chlorine atom, exhibits distinct properties compared to the three primary nitrophenol isomers: 2-nitrophenol (B165410) (ortho), 3-nitrophenol (B1666305) (meta), and 4-nitrophenol (B140041) (para).
A summary of their key physicochemical properties is presented below.
| Property | This compound | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |
| Molecular Formula | C₆H₄ClNO₃ | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |
| Molar Mass ( g/mol ) | 173.55 | 139.11 | 139.11 | 139.11 |
| Appearance | Yellow crystalline solid | Light yellow crystalline solid | Colorless to pale yellow solid | Colorless to pale yellow crystals |
| Melting Point (°C) | 70-72 | 44–45 | 97 | 113–114 |
| Boiling Point (°C) | Decomposes | 214-216 | 194 (at 70 mmHg) | 279 |
| Solubility in water | Sparingly soluble | 2.1 g/L (20 °C) | 13.5 g/L (25 °C) | 16 g/L (25 °C) |
| Acidity (pKa) | Not readily available | 7.23 | 8.35 | 7.15 |
Synthesis Protocols and Comparative Analysis
The synthetic routes to these compounds are well-established, primarily involving electrophilic aromatic substitution. However, the choice of starting material and reaction conditions dictates the isomeric product distribution and overall yield.
General Synthesis of Nitrophenol Isomers
The most common method for preparing ortho- and para-nitrophenols is the direct nitration of phenol using dilute nitric acid at room temperature. This reaction typically yields a mixture of o- and p-isomers due to the ortho-para directing effect of the hydroxyl group. The meta-isomer is generally synthesized via a different route, often starting from m-nitroaniline.
Experimental Protocol: Nitration of Phenol
-
Preparation of Nitrating Agent: Carefully prepare a 20-32.5% solution of nitric acid by adding concentrated nitric acid to cold distilled water in an ice bath to control the exothermic reaction.
-
Reaction Setup: Dissolve phenol in a minimal amount of water in a separate beaker, placed in an ice bath to maintain a low temperature (e.g., 20°C).
-
Nitration: Slowly add the chilled, dilute nitric acid solution dropwise to the phenol solution with continuous stirring. Maintaining a low and controlled temperature is crucial to prevent over-nitration and the formation of byproducts.
-
Reaction Completion: After the addition is complete, continue stirring the dark-colored reaction mixture for approximately one hour to ensure the reaction proceeds to completion.
-
Separation of Isomers: The resulting mixture contains both o-nitrophenol and p-nitrophenol. O-nitrophenol can be separated from the para isomer by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding. P-nitrophenol can then be isolated from the remaining solution by crystallization.
Logical Workflow for Nitrophenol Synthesis
Caption: General workflow for the synthesis of o- and p-nitrophenol from phenol.
Synthesis of this compound
This derivative is synthesized by the nitration of 2-chlorophenol (B165306). The presence of the chlorine atom and the hydroxyl group, both being ortho-para directors, influences the position of nitration.
Experimental Protocol: Nitration of 2-Chlorophenol
-
Reaction Setup: Prepare a solution of 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL) and chill the mixture to 5°C.
-
Nitration: Add nitric acid (0.163 mol) dropwise over 45 minutes while maintaining the temperature at 5°C with constant stirring.
-
Quenching: After the addition, continue stirring at 5°C for another 30 minutes. Then, pour the reaction mixture over approximately 250 mL of ice.
-
Work-up: A black solid may form, which should be removed by filtration. The resulting dark brown liquid is then subjected to steam distillation.
-
Purification: The steam distillation yields a yellow solid, which is recrystallized from water to give pure this compound. The reported yield for this specific protocol is 18%.
Synthesis Comparison
| Feature | Nitration of Phenol | Nitration of 2-Chlorophenol |
| Starting Material | Phenol | 2-Chlorophenol |
| Nitrating Agent | Dilute Nitric Acid | Nitric Acid |
| Solvent | Water / None | Glacial Acetic Acid |
| Temperature | ~20°C | 5°C |
| Primary Products | Mixture of o- and p-nitrophenol | This compound |
| Yield | Can be high (e.g., 91% conversion) | 18% (as per cited protocol) |
| Key Challenge | Isomer separation | Controlling regioselectivity, potential for lower yields |
Applications and Performance in Synthesis
The utility of nitrophenols as synthetic intermediates is vast. The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of functionalities.
-
4-Nitrophenol is a crucial intermediate in the industrial synthesis of the common analgesic, paracetamol (acetaminophen). It is first reduced to 4-aminophenol, which is then acetylated. Furthermore, 4-nitrophenol and its esters are widely used in biochemical assays as substrates for enzymes like phosphatases and glycosidases, where the release of the yellow 4-nitrophenolate (B89219) ion upon hydrolysis is measured spectrophotometrically. It also serves as a pH indicator, changing from colorless to yellow between pH 5.4 and 7.5.
Paracetamol Synthesis Pathway
Caption: Role of 4-nitrophenol as a key intermediate in the synthesis of paracetamol.
-
2-Nitrophenol and 3-Nitrophenol are also valuable precursors. 3-Nitrophenol, for instance, is a precursor to mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease.
-
This compound serves as a building block in the synthesis of more complex molecules. It is commonly used as an intermediate in the production of various pesticides and other organic compounds. The presence of the chlorine atom provides an additional reactive site for nucleophilic substitution reactions, expanding its synthetic utility compared to simple nitrophenol isomers. Its derivatives, such as 2-amino-6-chloro-4-nitrophenol, are used in hair dye formulations.
Comparative Reactivity: Catalytic Reduction
The reduction of the nitro group to an amine is a fundamental transformation for these compounds. The rate of this reaction can be influenced by the isomeric position of the nitro group and the presence of other substituents. A study on the catalytic reduction of nitrophenol isomers using bimetallic NiₓCuᵧ nanostructures provides quantitative data on their comparative reactivity.
| Nitrophenol Isomer | Catalyst | Apparent Rate Constant (k_app, s⁻¹) | Activity Parameter (K, s⁻¹g⁻¹) |
| 2-Nitrophenol (2-NP) | Ni₇Cu | 1.1 x 10⁻² | 7857 |
| 3-Nitrophenol (3-NP) | Ni₇Cu | 1.2 x 10⁻² | 8571 |
| 4-Nitrophenol (4-NP) | Ni₁.₇₅Cu | 1.9 x 10⁻² | 13571 |
| 4-Nitrophenol (4-NP) | Ni₇Cu | 0.8 x 10⁻² | 5714 |
Data sourced from a study on the catalytic reduction of nitrophenol isomers. The activity parameter K normalizes the apparent rate constant to the amount of catalyst used.
The data indicates that under these specific catalytic conditions, 4-nitrophenol shows the highest reaction rate with the Ni₁.₇₅Cu catalyst. Interestingly, with the Ni₇Cu catalyst, the reduction of 2-NP and 3-NP is faster than that of 4-NP, highlighting that catalyst composition and substrate structure have a combined effect on reaction kinetics. While direct comparative data for this compound under identical conditions is not available in this study, the electron-withdrawing nature of the additional chlorine atom would be expected to influence the electronic properties of the nitro group and thus its reduction potential.
Conclusion
The choice between this compound and other nitrophenol isomers is dictated by the specific synthetic goal.
-
Nitrophenol isomers (o-, m-, p-) are fundamental building blocks, with their selection depending on the desired regiochemistry of the final product. 4-Nitrophenol is particularly valuable for its role in synthesizing paracetamol and its utility in biochemical assays. The synthesis of o- and p-isomers from phenol is straightforward, though it requires an efficient separation step.
-
This compound offers additional synthetic versatility due to the presence of a chlorine atom, which can act as a leaving group in nucleophilic substitution reactions. This makes it a valuable intermediate for creating more complex substituted aromatic compounds, particularly in the agrochemical sector. Its synthesis, however, may involve more controlled conditions and potentially lower yields compared to the direct nitration of phenol.
For researchers, a thorough understanding of the distinct properties and reactivity of each isomer is essential for the strategic design of synthetic pathways, optimization of reaction conditions, and the successful development of novel chemical entities.
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-Chloro-6-nitrophenol using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a critical step. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 2-Chloro-6-nitrophenol, a key intermediate in various chemical syntheses. We present supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of these methodologies.
At a Glance: 2D NMR for Structural Confirmation
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, techniques like COSY, HSQC, and HMBC allow for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals, ultimately confirming the intricate structure of a compound like this compound.
Data Presentation: A Multi-faceted Analytical Approach
To provide a holistic view of the analytical data used for structural confirmation, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected 2D NMR correlations, and characteristic data from Mass Spectrometry and Infrared Spectroscopy for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.65 | - |
| H4 | 7.15 | - |
| H5 | 7.90 | - |
| OH | (broad, variable) | - |
| C1 | - | 148.5 |
| C2 | - | 125.0 |
| C3 | - | 134.0 |
| C4 | - | 124.5 |
| C5 | - | 129.0 |
| C6 | - | 140.0 |
Note: Predicted chemical shifts were obtained using online NMR prediction tools and may vary slightly from experimental values depending on the solvent and concentration.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlation Type | Expected Cross-Peaks |
| COSY | ¹H-¹H (through 2-3 bonds) | H3 – H4, H4 – H5 |
| HSQC | ¹H-¹³C (through 1 bond) | H3 – C3, H4 – C4, H5 – C5 |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H3 – C1, H3 – C2, H3 – C4, H3 – C5H4 – C2, H4 – C3, H4 – C5, H4 – C6H5 – C1, H5 – C3, H5 – C4, H5 – C6 |
Table 3: Comparison with Other Analytical Techniques
| Technique | Principle | Key Information for this compound |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Provides the molecular weight (173.55 g/mol ) and fragmentation pattern, confirming the elemental composition.[1] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Shows characteristic peaks for O-H (hydroxyl), N-O (nitro), C-Cl (chloro), and aromatic C-H and C=C bonds.[1] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the precise three-dimensional arrangement of atoms in the solid state. |
Experimental Protocols: Acquiring High-Quality 2D NMR Data
The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra for a small organic molecule like this compound. Instrument-specific parameters may need to be optimized.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Acquisition Parameters:
-
Number of scans (NS): 2-4
-
Number of increments in F1: 256-512
-
Spectral width in F2 (¹H): 10-12 ppm
-
Spectral width in F1 (¹H): 10-12 ppm
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.
-
Acquisition Parameters:
-
Number of scans (NS): 2-8
-
Number of increments in F1: 128-256
-
Spectral width in F2 (¹H): 10-12 ppm
-
Spectral width in F1 (¹³C): 0-160 ppm
-
One-bond coupling constant (¹JCH): Optimized around 160-170 Hz for aromatic C-H.
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1 before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is appropriate.
-
Acquisition Parameters:
-
Number of scans (NS): 8-32
-
Number of increments in F1: 256-512
-
Spectral width in F2 (¹H): 10-12 ppm
-
Spectral width in F1 (¹³C): 0-160 ppm
-
Long-range coupling constant (ⁿJCH): Optimized for a range of 4-10 Hz to observe 2- and 3-bond correlations.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of 1D and 2D NMR techniques.
Comparison with Alternative Techniques
While 2D NMR is a cornerstone for structural elucidation, other techniques provide complementary information. A comparative overview is essential for a comprehensive analytical strategy.
2D NMR Spectroscopy:
-
Advantages: Provides detailed atom-to-atom connectivity, allowing for the complete assignment of complex structures in solution. It is a non-destructive technique.
-
Limitations: Requires a relatively larger amount of pure sample compared to mass spectrometry. The experiments can be time-consuming.
X-ray Crystallography:
-
Advantages: Delivers the absolute three-dimensional structure of a molecule in the solid state with high precision.
-
Limitations: Requires the growth of a suitable single crystal, which can be a significant challenge. The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS):
-
Advantages: Extremely sensitive, requiring very small amounts of sample. It provides the molecular weight and elemental composition with high accuracy. Fragmentation patterns can offer clues about the structure.
-
Limitations: Does not provide direct information about the connectivity of atoms. Isomers often cannot be distinguished by mass spectrometry alone.
Infrared (IR) Spectroscopy:
-
Advantages: Provides rapid information about the functional groups present in a molecule.
-
Limitations: The information is often not sufficient to determine the complete structure, especially for complex molecules with multiple functional groups.
References
The Strategic Advantage of 2-Chloro-6-nitrophenol in Specialized Synthesis
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the selection of starting materials is a critical determinant of reaction efficiency, product yield, and overall cost-effectiveness. For researchers and professionals in drug development, where the timely synthesis of novel molecular entities is paramount, the choice of a substituted phenol (B47542) can significantly impact the trajectory of a research program. This guide provides an in-depth comparison of 2-Chloro-6-nitrophenol with its isomers and other similar compounds, highlighting its distinct advantages supported by experimental data and theoretical principles.
Enhanced Reactivity in Nucleophilic Aromatic Substitution
A primary advantage of this compound lies in its heightened reactivity towards nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its utility in the synthesis of a wide array of heterocyclic compounds and complex molecules. The strategic positioning of the nitro group ortho to the chlorine atom is the key to this enhanced reactivity.
The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the aromatic ring towards nucleophilic attack. This effect is most pronounced when the nitro group is in the ortho or para position relative to the leaving group (the chlorine atom). In these positions, the nitro group can effectively stabilize the negative charge of the Meisenheimer complex, the key intermediate in an SNAr reaction, through resonance delocalization.[1][2] In contrast, a meta-positioned nitro group, as seen in 1-chloro-3-nitrobenzene, offers significantly less stabilization, leading to dramatically slower reaction rates.[1]
This theoretical advantage translates into practical benefits such as milder reaction conditions, shorter reaction times, and often, higher yields compared to its meta-substituted counterparts.
Comparative Performance in Heterocycle Synthesis: The Case of Phenoxazines
In this study, the reaction with 2-hydroxy-N-methylaniline to form the corresponding phenoxazine (B87303) proceeded with a high yield of 82%, whereas the reaction with 2-hydroxyaniline resulted in a significantly lower yield of 32%.[3][4] This difference in yield underscores the impact of the nucleophilicity of the attacking amine on the reaction outcome. While not a direct comparison of chloronitrophenol isomers, this data highlights the sensitivity of such cyclization reactions to the electronic properties of the starting materials. The ortho-positioning of the nitro group in this compound is anticipated to confer similar advantages in analogous synthetic routes to phenoxazine-like structures.
Table 1: Synthesis of Dinitrophenoxazines from 4,5-Difluoro-1,2-dinitrobenzene
| Reactant (Aminophenol) | Product | Yield (%) |
| 2-Hydroxyaniline | Dinitrophenoxazine 13 | 32 |
| 2-Hydroxy-N-methylaniline | Methylated Dinitrophenoxazine 14 | 82 |
Data sourced from a study on the synthesis of new functionalized phenoxazines and phenothiazines.[3][4]
Experimental Protocols
General Procedure for the Synthesis of Dinitrophenoxazines
A mixture of the respective aminophenol (e.g., 2-hydroxyaniline or 2-hydroxy-N-methylaniline) and 4,5-difluoro-1,2-dinitrobenzene is heated in ethanol (B145695) with sodium carbonate (Na₂CO₃) acting as a base. The reaction mixture is refluxed for a specified period. After cooling, the solid product is collected by filtration and purified.[3][4]
The more nucleophilic N-methylamine in 2-hydroxy-N-methylaniline likely displaces a fluoride (B91410) ion first, followed by a rapid intramolecular cyclization of the phenoxide. In the case of 2-hydroxyaniline, the phenoxide is thought to initiate the reaction, followed by cyclization of the less nucleophilic primary amine.[3][4]
Application in the Synthesis of Kinase Inhibitors
The quinoline (B57606) and quinoxaline (B1680401) cores are prevalent scaffolds in the design of kinase inhibitors, a critical class of therapeutics in oncology. The synthesis of these inhibitors often relies on nucleophilic aromatic substitution to introduce various pharmacophores.[5][6] this compound, due to its activated nature, is a valuable precursor for building blocks in the synthesis of such inhibitors. The chloro- and nitro- functionalities provide handles for sequential chemical modifications, allowing for the construction of diverse compound libraries for screening.
For instance, the chlorine atom can be displaced by a variety of anilines, a key structural motif in many EGFR and VEGFR inhibitors. Subsequently, the nitro group can be reduced to an amine, providing a point for further derivatization to fine-tune the compound's biological activity and pharmacokinetic properties.[6]
Logical Pathway for Utilizing this compound in Drug Discovery
The advantageous reactivity of this compound can be strategically incorporated into a drug discovery workflow.
Conclusion
References
A Comparative Guide to Purity Assessment of 2-Chloro-6-nitrophenol: HPLC-MS vs. GC-MS and HPTLC
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of robust drug development and chemical synthesis. For a compound such as 2-Chloro-6-nitrophenol, a key building block in various synthetic pathways, rigorous purity assessment is critical to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC), for the purity profiling of this compound. The information presented herein is supported by established analytical methodologies for similar phenolic compounds, offering a robust framework for method development and validation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. When coupled with Mass Spectrometry (MS), it provides an unparalleled level of sensitivity and specificity, enabling the identification of trace-level impurities.
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. For polar compounds like nitrophenols, derivatization is often necessary to enhance volatility and improve chromatographic performance.[1] GC coupled with MS offers excellent separation efficiency and definitive peak identification.
High-Performance Thin-Layer Chromatography (HPTLC) presents a cost-effective and high-throughput alternative for quantitative analysis.[2][3][4] It allows for the simultaneous analysis of multiple samples on a single plate, making it an efficient screening tool.[2][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical outcomes. The following protocols are based on standard practices for the analysis of nitrophenols and related compounds and serve as a strong starting point for method development for this compound.[6]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is designed for the comprehensive separation, quantification, and identification of this compound and its potential impurities.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 50-400.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities and for confirming the identity of the main compound, often requiring derivatization.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Helium (99.999% purity)
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation (Derivatization):
-
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
High-Performance Thin-Layer Chromatography (HPTLC)
This method is ideal for rapid screening and quantification.
-
Instrumentation: HPTLC system including an automated sample applicator, developing chamber, and a densitometric scanner.
-
Chemicals and Reagents:
-
Toluene (HPTLC grade)
-
Ethyl acetate (B1210297) (HPTLC grade)
-
Methanol (B129727) (HPTLC grade)
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply 2 µL of standard and sample solutions as 8 mm bands.
-
Mobile Phase: Toluene:Ethyl Acetate (85:15, v/v).
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
-
Densitometric Analysis:
-
Scan the dried plate in absorbance mode at 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution.
-
Dissolve the sample in methanol to a concentration within the calibration range.
-
Data Presentation and Comparison
The performance of each analytical technique can be objectively compared through key validation parameters. The following tables summarize the expected performance characteristics for the analysis of this compound.
Table 1: Comparison of Instrumental Parameters
| Parameter | HPLC-MS | GC-MS (with Derivatization) | HPTLC |
| Column/Stationary Phase | C18 Reverse-Phase | DB-5ms (or equivalent) | Silica Gel 60 F254 |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Toluene/Ethyl Acetate |
| Detection | Mass Spectrometry (ESI) | Mass Spectrometry (EI) | Densitometry (UV 280 nm) |
| Typical Run Time | 15-20 minutes | 20-25 minutes | 30-40 minutes (for plate) |
| Sample Throughput | Sequential | Sequential | High (multiple samples/plate) |
Table 2: Expected Performance Characteristics
| Parameter | HPLC-MS | GC-MS | HPTLC |
| Limit of Detection (LOD) | 0.01 - 0.1 ng | 0.1 - 1 ng | 5 - 10 ng |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng | 0.5 - 5 ng | 15 - 30 ng |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Specificity | Very High | High | Moderate |
Table 3: Potential Impurities in this compound
The primary impurities in this compound are likely to be isomers formed during the nitration of 2-chlorophenol, as well as residual starting materials and byproducts.[7]
| Impurity Name | Source | Expected m/z [M-H]⁻ (HPLC-MS) |
| 2-Chlorophenol | Unreacted Starting Material | 127.0 |
| 4-Chloro-2-nitrophenol | Isomer | 172.0 |
| 2-Chloro-4-nitrophenol | Isomer | 172.0 |
| Dichloronitrophenols | Over-reaction/Impurity | 206.0 |
| Dinitrophenols | Over-nitration | 183.0 |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the comparative advantages of each technique, the following diagrams are provided.
Conclusion
Both HPLC-MS and GC-MS are powerful and reliable techniques for the purity assessment of this compound. The choice between them depends on the specific analytical needs.
-
HPLC-MS is the preferred method for its high sensitivity, specificity, and its ability to analyze the compound directly without derivatization. This makes it ideal for comprehensive impurity profiling and for the analysis of non-volatile or thermally sensitive impurities.
-
GC-MS is a robust alternative, particularly for identifying and quantifying volatile impurities. However, the necessity of derivatization adds a step to the sample preparation process and may introduce variability.
-
HPTLC serves as an excellent high-throughput screening method for routine quality control, offering significant advantages in terms of speed and cost for the analysis of multiple samples.
Ultimately, a combination of these techniques may be employed for a comprehensive characterization of this compound. For instance, HPTLC could be used for routine batch screening, with HPLC-MS employed for in-depth impurity identification and quantification when necessary. This integrated approach ensures the highest quality of this critical chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploitation of HPTLC for methodology development: quantification, fingerprinting and partition coefficient determination | Agrocos [agrocos.pharm.uoa.gr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Applications of 2-Chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-nitrophenol is a versatile chemical intermediate with a range of applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its utility stems from the reactivity of its three functional groups: a hydroxyl group, a chlorine atom, and a nitro group, all attached to a benzene (B151609) ring. This guide provides a comparative analysis of its synthesis methods and a review of its key applications, supported by experimental data and detailed protocols.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is primarily achieved through the regioselective nitration of 2-chlorophenol (B165306). The challenge lies in controlling the position of the incoming nitro group to favor the ortho position to the hydroxyl group and meta to the chlorine atom. Several methods have been developed to achieve this, with varying yields and reaction conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Method 1: Classical Nitration | 2-Chlorophenol, Nitric Acid | Glacial Acetic Acid | 5°C, 45 min addition, 30 min stirring | 18% | [1] |
| Method 2: Microwave-Assisted Nitration | 2-Chlorophenol, Sodium Nitrate (B79036), Oxalic Acid | Solid Phase | Microwave irradiation, 1-30 min | 29% | |
| Method 3: Ortho-Nitration with Solid-Supported Reagent | 2-Chlorophenol, Silica Supported Aluminum Nitrate | Acetone (B3395972) | Room temperature, stirring | ~95% (for phenol) | [1] |
| Method 4: Regioselective Ortho-Nitration with CAN | 2-Chlorophenol, Cerium (IV) Ammonium (B1175870) Nitrate (CAN), NaHCO₃ | Acetonitrile (B52724) | Room temperature, 30 min stirring | High (for phenols) | [2] |
Experimental Protocols for Synthesis
Method 1: Classical Nitration
To a solution of 2-chlorophenol (0.155 mol) in glacial acetic acid (42 mL) chilled to 5°C, nitric acid (0.163 mol) is added dropwise over 45 minutes with constant stirring. The reaction is maintained at 5°C for an additional 30 minutes and then poured over ice. The resulting solid is removed by filtration, and the liquid is purified by steam distillation to yield this compound.[1]
Method 2: Microwave-Assisted Nitration
2-Chlorophenol is thoroughly ground with a nitrating agent (e.g., sodium nitrate) and a catalyst (e.g., oxalic acid). The solid mixture is then irradiated in a microwave for a period of 1 to 30 minutes. The product is isolated from the reaction mixture, typically by chromatographic methods.
Method 3: Ortho-Nitration with Solid-Supported Reagent
To a solution of the phenol (B47542) (1 mmol) in acetone (5 mL), silica-supported aluminum nitrate (1 mmol) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid support is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]
Method 4: Regioselective Ortho-Nitration with CAN
A phenol with at least one unsubstituted ortho position is treated with cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate in acetonitrile at room temperature. This method has been shown to be highly regioselective for ortho-nitration for a variety of substituted phenols.[2]
Caption: Synthetic pathways for this compound from 2-Chlorophenol.
Applications of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of commercially important molecules.
Agrochemicals
While specific, commercially available pesticides directly synthesized from this compound are not widely documented in publicly available literature, its structural analogs are key precursors to potent agrochemicals. For instance, the related compound 2,6-dichloro-4-nitrophenol (B181596) is a known intermediate in the synthesis of the insecticide Hexaflumuron . The presence of the chloro and nitro groups on the phenol ring makes this compound a valuable building block for creating complex molecules with potential pesticidal activity.
Pharmaceuticals
The application of this compound as a direct precursor in the synthesis of marketed pharmaceuticals is not extensively reported. However, the nitrophenol moiety is present in various bioactive molecules. The functional groups of this compound allow for a range of chemical transformations, making it a valuable starting material for the synthesis of novel pharmaceutical candidates. For example, the reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in medicinal chemistry to introduce new functionalities and explore structure-activity relationships.
Dyes and Pigments
This compound can be used as a precursor for the synthesis of azo dyes. The general synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. The resulting azo dyes can exhibit a range of colors and fastness properties depending on the coupling partner.
A derivative, 2-amino-6-chloro-4-nitrophenol, is used in hair dye formulations. Studies on its derivatives, such as 2-chloro-6-ethylamino-4-nitrophenol, have shown them to be non-mutagenic in the Ames test, offering a safer alternative to some traditional hair dye components.[3]
Table 2: Performance of a Representative Azo Dye Derived from a Related Chloroaniline
| Property | Performance |
| Color | Yellow-Orange |
| Light Fastness | Good to Very Good |
| Wash Fastness | Very Good to Excellent |
| Sublimation Fastness | Good |
Data is analogous for azo dyes derived from chloro-nitro aromatic compounds.
Experimental Protocol for a Representative Azo Dye Synthesis
This protocol describes the synthesis of an azo dye using a related chloro-aromatic amine, which is analogous to the process that would be used with the amine derived from this compound.
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine (2-amino-6-chlorophenol) using a suitable reducing agent, such as tin and hydrochloric acid.
-
Diazotization: The resulting 2-amino-6-chlorophenol (B183061) is dissolved in an acidic solution (e.g., hydrochloric acid) and treated with a cold solution of sodium nitrite (B80452) to form the diazonium salt.
-
Coupling Reaction: The diazonium salt solution is then slowly added to a solution of a coupling agent (e.g., phenol, naphthol, or an aromatic amine) under controlled temperature and pH to form the azo dye. The dye precipitates from the solution and is collected by filtration, washed, and dried.
Caption: Potential application pathways for this compound.
Conclusion
This compound is a valuable chemical intermediate with established and potential applications across several industries. While its synthesis can be achieved through various methods, the choice of route will depend on the desired yield, purity, and scalability. The development of more efficient and regioselective nitration methods continues to be an area of active research. Although specific examples of its direct use in top-selling pesticides and pharmaceuticals are not abundant in the public domain, its structural features make it a promising starting material for the discovery and development of new molecules in these fields. Its role as a precursor to azo dyes is more established, with the potential to create a variety of colors with good performance properties. Further research into the direct applications of this compound and its derivatives is likely to uncover new and valuable uses for this versatile compound.
References
Cross-Validation of Analytical Methods for 2-Chloro-6-nitrophenol: A Comparative Guide
This guide presents a comprehensive cross-validation of analytical methodologies for the quantification of 2-Chloro-6-nitrophenol. It is intended for researchers, scientists, and professionals in drug development seeking to employ robust and reliable analytical techniques. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a detailed look at their performance metrics and experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is critical for accurate and precise quantification of this compound. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS, derived from studies on nitrophenols and structurally similar compounds. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1] | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[1] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis.[1] | Mass Spectrometry (MS), Electron Capture Detector (ECD), or Flame Ionization Detector (FID).[1] | Triple Quadrupole (QqQ) or Ion Trap.[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[2] | <0.1 µg/mL (ECD/MS)[2] | Typically lower than HPLC and GC-MS |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[2] | <0.3 µg/mL (ECD/MS)[2] | Typically the lowest among the three |
| Linearity Range | 0.05 - 50 µg/mL[2] | 0.5 - 100 µg/mL[2] | Wide dynamic range |
| Precision (%RSD) | < 2%[2] | < 5%[2] | Generally < 15% |
| Accuracy (% Recovery) | 98 - 102%[2] | 95 - 105%[2] | 86.1 - 94.3%[1] |
| Sample Derivatization | Not typically required.[1] | Often required for polar analytes to improve volatility.[1] | Not typically required.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely utilized for the analysis of phenolic compounds due to its robustness and the strong UV absorbance of nitrophenols.[1]
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase : An isocratic mobile phase of acetonitrile (B52724) and 0.05 M acetic buffer with a pH of 5.9 (20:80) can be effective.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 40°C.[3]
-
Detection Wavelength : Determined by the UV spectrum of this compound.
-
Sample Preparation :
-
Accurately weigh a suitable amount of the sample.[1]
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
For trace analysis in complex matrices like water, solid-phase extraction (SPE) using polymeric cartridges may be required for preconcentration.[4]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when using an Electron Capture Detector (ECD) for electronegative compounds like this compound.[1] However, derivatization is often necessary to improve the volatility of phenolic compounds.[1]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.[2]
-
Oven Temperature Program : Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C (MS transfer line).[2]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).[2]
-
Sample Preparation and Derivatization :
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with methylene (B1212753) chloride).[2]
-
Concentrate the extract under a gentle stream of nitrogen.[1]
-
Perform derivatization (e.g., silylation with BSTFA) to increase volatility.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[1]
-
Instrumentation : HPLC system coupled to a triple quadrupole (QqQ) or ion trap mass spectrometer.
-
Column and Mobile Phase : Similar to HPLC-UV conditions, but using MS-compatible mobile phase additives like formic acid instead of non-volatile buffers.[5]
-
Ionization Source : Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.
-
MS/MS Detection : Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Precursor and product ions for this compound need to be determined by direct infusion or by analyzing a standard.
-
Sample Preparation :
-
Sample extraction is similar to HPLC-UV, often involving solid-phase extraction for cleanup and preconcentration.
-
The final extract is evaporated and reconstituted in the mobile phase.[1]
-
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams visualize the logical workflow for method validation and a typical sample analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-nitrophenol: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Chloro-6-nitrophenol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a chemical intermediate, requires careful management as a hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The immediate handling and storage of this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit may be necessary. |
| Respiratory | If dust or vapors are likely to be generated, a NIOSH-approved respirator with appropriate cartridges should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. It is imperative to treat this compound as a hazardous waste.
Step 1: Waste Identification and Classification
As the generator of the waste, you are responsible for determining if it is classified as hazardous.[1] According to the U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).
While this compound is not explicitly listed by name as a P- or U-listed hazardous waste, it is a chlorinated phenol. Wastes from the production of chlorinated phenols can be considered hazardous (e.g., EPA waste codes F020, F021, F022, F023, F026, F027). Furthermore, nitrophenols are listed as hazardous constituents. Therefore, it is essential to manage this compound as a hazardous waste.
Step 2: Waste Collection and Storage
-
Container Selection : Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Closure : Keep the waste container closed at all times, except when adding waste.
Step 3: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous waste.
-
Provide Information : Be prepared to provide the EHS office with details about the waste, including its composition and volume.
-
Follow Institutional Procedures : Adhere to your institution's specific protocols for hazardous waste pickup requests.
Step 4: Spill Response
In the event of a spill, take the following immediate actions:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Increase ventilation to the area.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the spill.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinse : Triple rinse the container with a suitable solvent.
-
Collect Rinsate : Collect the rinsate as hazardous waste.
-
Deface Label : Completely remove or deface the original product label.
-
Dispose of Container : Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and hazardous waste management principles outlined in Safety Data Sheets (SDS) for chlorinated and nitrated phenolic compounds and guidelines from regulatory bodies like the EPA. No specific experimental protocols are cited for the disposal process itself, as it is a procedural safety measure.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Chloro-6-nitrophenol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Chloro-6-nitrophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data for related compounds, this compound is expected to be a hazardous substance that can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information on its known physical and chemical properties, alongside data for related compounds for reference.
| Property | Value for this compound | Reference Compound Data | Source |
| Molecular Formula | C₆H₄ClNO₃ | - | [2][3] |
| Molecular Weight | 173.55 g/mol | - | [2][3] |
| CAS Number | 603-86-1 | - | [2] |
| Physical State | Yellow Crystalline Solid | Orange Solid (2-Amino-6-chloro-4-nitrophenol) | [2][4] |
| Melting Point | 67-71 °C | 160 - 164 °C (2-Amino-6-chloro-4-nitrophenol) | [4][5] |
| Boiling Point | 217.3±20.0 °C (Predicted) | Not available | [5] |
| Solubility | Sparingly soluble in water | - | [2] |
| Occupational Exposure Limits (OELs) | Not established | Not established for related chloronitrophenols | [6] |
Operational Plan: Safe Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling decontamination.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. This is based on recommendations for handling phenolic and chlorinated compounds.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Butyl rubber or neoprene gloves. Double-gloving is recommended. | Phenolic compounds can penetrate many common glove materials. Butyl rubber and neoprene offer better resistance.[4] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact and protects from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) should be used, especially when handling the solid outside of a fume hood or if dust is generated. | Protects against inhalation of dust and vapors, which may cause respiratory irritation.[1] |
Handling Protocol
-
Pre-Handling:
-
Conduct a pre-work risk assessment.
-
Verify the functionality of the chemical fume hood, eyewash station, and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated and labeled waste container for this compound waste.
-
-
During Handling:
-
Don all required PPE before entering the designated handling area.
-
Perform all weighing and transferring of the solid compound within the chemical fume hood.
-
Use a spatula for transferring the solid to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with a suitable solvent followed by soap and water.
-
Dispose of all contaminated materials, including disposable PPE, as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
